GID4 Ligand 3
描述
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Structure
3D Structure
属性
分子式 |
C10H12N2OS |
|---|---|
分子量 |
208.28 g/mol |
IUPAC 名称 |
3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenol |
InChI |
InChI=1S/C10H12N2OS/c1-7-6-11-10(14-7)12-8-3-2-4-9(13)5-8/h2-5,7,13H,6H2,1H3,(H,11,12) |
InChI 键 |
WAICHRCMCQSSEP-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Navigating the GID4 Ligand Landscape: A Technical Guide to Discovery and Synthesis
An in-depth analysis for researchers, scientists, and drug development professionals.
While a specific molecule designated "GID4 Ligand 3" is not prominently identified in the current body of scientific literature, extensive research has led to the discovery and characterization of several potent and selective small molecule ligands for the Glucose-induced degradation protein 4 (GID4). GID4 is a crucial substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, which plays a significant role in targeted protein degradation by recognizing proteins with a proline at the N-terminus (Pro/N-degron).[1][2][3] This guide provides a comprehensive overview of the discovery, synthesis, and characterization of key GID4 ligands, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary of Key GID4 Ligands
The discovery of small molecule binders for GID4 has been accelerated through various screening campaigns, including fragment-based Nuclear Magnetic Resonance (NMR) and DNA-encoded library (DEL) screening.[4][5] These efforts have yielded several promising compounds with varying affinities and cellular engagement. The following tables summarize the key quantitative data for some of the most well-characterized GID4 ligands.
| Compound | Discovery Method | Binding Affinity (Kd) | Cellular Engagement (EC50/IC50) | Thermal Shift (ΔTm) |
| PFI-7 | Structure-based drug design | Sub-100 nM | IC50 = 0.57 ± 0.04 μM (NanoBRET) | Not Specified |
| PFI-E3H1 | Hit-ID campaign & file screening | 500 nM | Not Specified | Not Specified |
| Compound 16 | NMR-based fragment screen | 110 μM | Not Specified | Not Specified |
| Compound 67 | NMR-based fragment screen | 17 μM | Not Specified | Not Specified |
| Compound 88 | DNA-encoded library (DEL) screen | 5.6 μM | 558 nM | Not Specified |
| Compound 1 | NMR-based fragment screen | Not Specified | Not Specified | 6.7 °C |
| Compound 4 | NMR-based fragment screen | Not Specified | Not Specified | 4.5 °C |
| Compound 7 | NMR-based fragment screen | Not Specified | Not Specified | 3.2 °C |
| Compound 14 | Structure-based drug design | 23 nM (biophysical assays) | Target engagement confirmed | Not Specified |
Table 1: Summary of Quantitative Data for Key GID4 Ligands. Data compiled from multiple sources.[6][7][8][9]
Experimental Protocols
The discovery and characterization of GID4 ligands have employed a suite of sophisticated biophysical and cellular techniques. Below are detailed methodologies for some of the key experiments.
NMR-Based Fragment Screening
This technique was instrumental in identifying initial hit compounds that bind to GID4.[5]
-
Protein Preparation: The substrate-binding domain of human GID4 (residues 124-289) is expressed and purified. For NMR experiments, the protein is isotopically labeled with 15N.
-
Screening: A library of small molecule fragments (e.g., a 1000-compound Ro3 fragment library) is screened against the 15N-labeled GID4 protein.[10]
-
Data Acquisition: Two-dimensional 1H-15N heteronuclear single quantum coherence (HSQC) NMR spectra are recorded for GID4 in the absence and presence of the fragment compounds.
-
Hit Identification: Fragments that bind to GID4 induce chemical shift perturbations in the HSQC spectrum. These changes are compared to those induced by a known degron peptide binder of GID4 to identify fragments that bind to the substrate recognition pocket.[5][10]
DNA-Encoded Library (DEL) Screening
DEL screening allows for the rapid interrogation of billions of compounds to identify binders to a target protein.[4][10]
-
Library: A vast library of compounds, each tagged with a unique DNA barcode, is utilized. WuXi's DELopen program, for instance, contains 4.4 billion compounds.[10]
-
Binding: The DEL is incubated with recombinantly expressed GID4 protein that is immobilized, for example, on magnetic beads.
-
Washing: Non-binding compounds are washed away, leaving only the DNA-tagged molecules that have an affinity for GID4.
-
Elution and Sequencing: The bound compounds are eluted, and their DNA tags are amplified by PCR and sequenced to identify the chemical structures of the binders.
-
Hit Validation: The identified hit compounds are then synthesized without the DNA tag and their binding is validated using biophysical methods like Differential Scanning Fluorimetry (DSF) and Isothermal Titration Calorimetry (ITC).[10]
Cellular Target Engagement Assays
Confirming that a ligand binds to its target within a cellular context is crucial. The NanoBRET and Cellular Thermal Shift Assay (CETSA) are two such methods used for GID4.
NanoBRET Protein-Protein Interaction Assay: This assay was used to quantify the inhibition of GID4 Pro/N-degron binding by PFI-7 in live cells.[6]
-
Cell Line Preparation: HEK293T cells are engineered to express GID4 C-terminally tagged with HaloTag (the BRET energy acceptor) and a peptide mimicking a Pro/N-degron (PGLWKS) N-terminally tagged with NanoLuc luciferase (the BRET energy donor).
-
Compound Treatment: The cells are treated with varying concentrations of the test compound (e.g., PFI-7).
-
Reagent Addition: A cell-permeable chloroalkane-modified 618nm fluorophore, which irreversibly binds to the HaloTag, is added.
-
Signal Measurement: The BRET signal is measured. A decrease in the signal indicates that the test compound is inhibiting the interaction between GID4 and the Pro/N-degron peptide.[6]
HiBiT-based Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of a protein to confirm ligand binding in cells.[11]
-
Cell Line Preparation: HeLa cells are transfected with GID4 that is N-terminally tagged with HiBiT, an 11 amino acid peptide.[11]
-
Compound Treatment: The cells are treated with the test compound or a DMSO control for one hour.
-
Heating: The cells are heated to a range of temperatures. Ligand binding stabilizes the protein, increasing its melting temperature.
-
Lysis and Detection: After heating, the cells are lysed, and a reagent containing the Large Bit (LgBiT) subunit of NanoLuc luciferase and the furimazine substrate is added. The LgBiT binds to the HiBiT tag on the soluble (non-denatured) GID4 to form a functional luciferase, and the resulting luminescence is measured. An increase in the thermal stability of HiBiT-GID4 in the presence of the compound indicates target engagement.[11]
Signaling Pathways and Experimental Workflows
The discovery and development of GID4 ligands are guided by an understanding of its role in the ubiquitin-proteasome system and are enabled by structured experimental workflows.
GID4-Mediated Ubiquitination Pathway
GID4 is a key component of the CTLH E3 ubiquitin ligase complex, which targets proteins for degradation. The process begins with the recognition of a Pro/N-degron on a substrate protein by GID4. This binding event brings the substrate in proximity to the E2 ubiquitin-conjugating enzyme, facilitating the transfer of ubiquitin to the substrate. The polyubiquitinated substrate is then recognized and degraded by the proteasome.[1][12] The development of GID4 ligands can modulate this pathway, for instance, by inhibiting substrate recognition.[6]
Caption: GID4-mediated protein degradation pathway and its inhibition by a small molecule ligand.
Ligand Discovery and Validation Workflow
The process of discovering and validating GID4 ligands typically follows a multi-step workflow, starting with high-throughput screening and progressing to detailed biophysical and cellular characterization.
Caption: A typical workflow for the discovery and validation of GID4 small molecule ligands.
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. uniprot.org [uniprot.org]
- 3. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 12. Regulation of the Gid ubiquitin ligase recognition subunit Gid4 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of GID4 Ligand 3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action for GID4 Ligand 3, also identified as compound 16 . GID4 (Glucose-Induced Degradation Protein 4) is the substrate receptor subunit of the human C-terminal to LisH (CTLH) complex, a multi-subunit E3 ubiquitin ligase. The CTLH complex plays a crucial role in cellular homeostasis by targeting proteins for proteasomal degradation via the ubiquitin-proteasome system. This compound acts as a competitive inhibitor by binding directly to the substrate recognition pocket of GID4, thereby preventing the recruitment of natural protein substrates. This guide details the biochemical and structural basis of this interaction, presents quantitative binding data, outlines the experimental protocols used for its characterization, and illustrates the relevant biological pathways and experimental workflows.
Introduction: The GID4/CTLH E3 Ligase Complex
The Ubiquitin-Proteasome System (UPS) is a primary mechanism for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in signaling, cell cycle progression, and metabolism. E3 ubiquitin ligases are key components of this system, providing substrate specificity for ubiquitination. The C-terminal to LisH (CTLH) complex (termed the GID complex in yeast) is a highly conserved multi-subunit RING E3 ligase.[1]
The human CTLH complex is composed of a catalytic core and ancillary proteins.[2][3] The GID4 subunit functions as the substrate receptor, responsible for recognizing proteins that bear specific N-terminal degradation signals, known as Pro/N-degrons (peptides with a proline residue at the N-terminus).[4][5] Upon recognition, the CTLH complex catalyzes the attachment of ubiquitin chains to the substrate, marking it for degradation by the 26S proteasome. The development of small molecules that modulate the function of E3 ligases is a burgeoning area of drug discovery, particularly for targeted protein degradation (TPD).[6][7]
This compound (Compound 16): Mechanism of Action
This compound (compound 16) is a small molecule binder of GID4 discovered through a fragment-based screening campaign followed by structure-guided optimization.[4][6][8] Its mechanism of action is centered on its ability to competitively inhibit the binding of Pro/N-degron-containing substrates to the GID4 subunit.
Key aspects of its mechanism include:
-
Direct Binding to GID4: this compound physically occupies the deep hydrophobic pocket on the GID4 protein that normally accommodates the N-terminal proline of substrate proteins.[4][6]
-
Competitive Inhibition: By occupying the substrate-binding site, the ligand prevents GID4 from recognizing and recruiting its natural protein targets. This inhibits the initial, critical step of the degradation cascade for GID4-dependent substrates.
-
Structural Basis of Interaction: The co-crystal structure of GID4 in complex with Ligand 3 (PDB: 7U3I) reveals the precise molecular interactions.[4][9] The (S)-enantiomer of the ligand is selectively bound.[4][6] The interaction is stabilized by a network of hydrogen bonds and hydrophobic contacts within the GID4 binding pocket, including interactions with key residues like Glu237, Phe254, and Tyr273.[2][4]
The overall mechanism is illustrated in the signaling pathway diagram below.
Caption: GID4/CTLH-mediated protein degradation pathway and inhibition by this compound.
Quantitative Data
The binding affinity of this compound (compound 16) and its precursors for the GID4 protein has been quantified using various biophysical techniques. The data are summarized below.
| Compound | Method | Parameter | Value | Reference |
| Ligand 3 (16) | Isothermal Titration Calorimetry (ITC) | Kd | 110 μM | [4][6] |
| Ligand 3 (16) | Fluorescence Polarization (FP) | IC50 | 148.5 μM | [MedChemExpress] |
| Fragment Hit (7) | Differential Scanning Fluorimetry (DSF) | ΔTm | +3.2 °C | [10] |
| Optimized Binder (67) | Isothermal Titration Calorimetry (ITC) | Kd | 17 μM | [4][6] |
| Optimized Binder (88) | Isothermal Titration Calorimetry (ITC) | Kd | 5.6 μM | [4][8] |
| Optimized Binder (88) | Cellular Assay | EC50 | 558 nM | [4][8] |
Note: The binding affinity for compound 16 is likely underestimated as the racemate was used for the determination, while crystallography shows only the (S)-enantiomer binds.[4][6]
Experimental Protocols
The characterization of this compound involved a series of biophysical and structural biology experiments. The generalized protocols for these key assays are detailed below.
Recombinant GID4 Protein Production
Human GID4 (residues 101-314) was cloned into an expression vector with an N-terminal His6-tag and TEV protease cleavage site. The protein was expressed in E. coli BL21(DE3) cells. Purification was achieved using nickel-chelate affinity chromatography followed by size-exclusion chromatography to ensure a pure, monomeric protein sample for subsequent assays.
Differential Scanning Fluorimetry (DSF)
DSF is a thermal shift assay used to assess ligand binding by measuring changes in protein thermal stability.[11][12]
-
Principle: Ligand binding typically stabilizes the protein structure, resulting in an increase in the melting temperature (Tm).
-
Reaction Mixture:
-
Recombinant GID4 protein: 2 μM
-
SYPRO Orange dye: 5x concentrate (from a 5000x stock)
-
Test Compound (e.g., this compound): Typically screened at 10-50 μM
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl
-
Final Volume: 20 μL per well in a 96-well qPCR plate.
-
-
Instrumentation: Real-Time PCR instrument (e.g., Life Technologies QuantStudio 6/7).[13]
-
Procedure:
-
Prepare the reaction mixture on ice.
-
Centrifuge the plate to remove bubbles.
-
Place the plate in the qPCR instrument.
-
Set a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.05 °C/s.
-
Monitor fluorescence changes using the instrument's appropriate channel for SYPRO Orange.
-
-
Data Analysis: The Tm is determined by fitting the sigmoidal melting curve to the Boltzmann equation. The change in melting temperature (ΔTm) is calculated as (Tm with ligand) - (Tm with DMSO control).[10]
Fluorescence Polarization (FP) Competition Assay
FP assays measure the disruption of a protein-ligand interaction in a competitive format.[14][15]
-
Principle: A small, fluorescently-labeled peptide (tracer) that binds to GID4 will have a high polarization value. When a competing, unlabeled ligand binds to GID4, it displaces the tracer, which then tumbles more rapidly in solution, resulting in a decrease in polarization.
-
Reagents:
-
Recombinant GID4 protein: 2 μM
-
Fluorescent Tracer: 5-FAM-labeled PGLWKS peptide (a known Pro/N-degron) at 50 nM.
-
Test Compound: Serial dilution from ~500 μM down to low nM concentrations.
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
-
Instrumentation: A plate reader equipped with fluorescence polarization optics (e.g., PerkinElmer EnVision).[16]
-
Procedure:
-
Add GID4 protein, assay buffer, and the test compound at various concentrations to the wells of a black, low-volume 384-well plate.
-
Incubate for 15 minutes at room temperature.
-
Add the fluorescent tracer to all wells to initiate the competition reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization.
-
-
Data Analysis: The data are normalized to controls (0% inhibition with DMSO, 100% inhibition with excess unlabeled peptide). The IC50 value is calculated by fitting the dose-response curve to a four-parameter variable slope equation.[6]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[17][18]
-
Principle: A solution of the ligand is titrated into a solution of the protein in the calorimeter cell. The heat change upon each injection is measured, generating a binding isotherm.
-
Sample Preparation:
-
Protein Sample (in cell): 50-100 µM GID4 in ITC buffer.
-
Ligand Sample (in syringe): 0.5-1 mM this compound in ITC buffer.
-
ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl. Both protein and ligand must be in identical, degassed buffer to minimize heats of dilution.
-
-
Instrumentation: An ITC instrument, such as a Malvern MicroCal PEAQ-ITC or VP-ITC.
-
Procedure:
-
Equilibrate the instrument to the desired temperature (e.g., 25 °C).
-
Load the GID4 solution into the sample cell and the ligand solution into the injection syringe.
-
Perform an initial injection (typically 0.4 µL) which is discarded during analysis.
-
Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis: The raw data (heat pulses) are integrated to obtain the heat change per injection. This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a one-site binding model to determine Kd, n, and ΔH.[3]
Experimental and Discovery Workflow
The identification and characterization of this compound followed a standard fragment-based drug discovery workflow, enhanced by structural biology.
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
This compound (compound 16) serves as a valuable chemical tool for studying the biology of the CTLH E3 ligase complex. Its mechanism of action, as a direct, competitive inhibitor of the GID4 substrate receptor, is well-characterized through robust biophysical and structural methods. This guide provides the foundational knowledge and detailed protocols necessary for researchers to utilize and build upon this work. The development of such ligands paves the way for designing more potent and selective modulators of the CTLH complex, including the potential development of novel PROTACs that hijack this E3 ligase for targeted protein degradation.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7u3i - GID4 in complex with compound 16 - Summary - Protein Data Bank Japan [pdbj.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 12. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 13. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. ubiqbio.com [ubiqbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
The Structure-Activity Relationship of GID4 Ligand 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of GID4 Ligand 3, also identified as compound 16 in seminal research. This document details the binding affinity, experimental protocols, and the signaling pathway context of this significant small molecule binder of the GID4 (Glucose-Induced Degradation protein 4) E3 ligase subunit.
Core Data Presentation
The following tables summarize the quantitative data for this compound (compound 16) and its relevant analogs, providing a clear comparison of their binding affinities and thermal stability shifts.
Table 1: Binding Affinity and Thermal Shift Data for this compound and Related Compounds [1]
| Compound | IC50 (μM) (FP Competition Assay) | Kd (μM) (Isothermal Titration Calorimetry) | ΔTm (°C) (Differential Scanning Fluorimetry) |
| Ligand 3 (16) | 148.5 | 110 | >1°C relative to parent compound 7 |
| Analog 15 | 264.0 | Not Reported | >1°C relative to parent compound 7 |
| Analog 20 | 113.2 | Not Reported | >1°C relative to parent compound 7 |
| Parent Compound 7 | Not Reported | Not Quantifiable | 3.2 |
Table 2: Comparative Binding Data of Other Key GID4 Binders [1][2]
| Compound | Kd (μM) | IC50 (μM) | EC50 (nM) (in cells) |
| Compound 67 | 17 | 18.9 | Not Reported |
| Compound 88 | 5.6 | Not Reported | 558 |
GID4 Signaling Pathway and Ligand Interaction
GID4 functions as a substrate receptor within the human C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. This complex is the human ortholog of the yeast GID complex. The primary role of GID4 is to recognize proteins bearing specific N-terminal degradation signals (N-degrons), particularly those with a proline residue at the N-terminus (Pro/N-degrons), targeting them for ubiquitination and subsequent proteasomal degradation. This is a key mechanism in the Pro/N-end rule pathway, which regulates the half-life of various proteins. Small molecule binders like Ligand 3 engage the substrate recognition pocket of GID4, potentially modulating its activity and offering a scaffold for the development of targeted protein degradation (TPD) therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).
Experimental Protocols
The discovery and characterization of this compound involved several key biophysical and biochemical assays. Detailed methodologies are provided below.
NMR Fragment Screening
The initial identification of the parent fragment of Ligand 3 was achieved through a Nuclear Magnetic Resonance (NMR) based fragment screen.[1][3]
Workflow:
References
A Technical Guide to the Binding Affinity of Small Molecule Ligands to GID4
Disclaimer: The specific molecule "GID4 Ligand 3" is not documented in publicly available scientific literature. This guide will therefore utilize data from well-characterized, publicly disclosed GID4 ligands to provide a representative and technically detailed overview of binding affinity, experimental protocols, and biological context. The principles and methodologies described are directly applicable to the study of any novel GID4 ligand.
Introduction to GID4
Glucose-Induced Degradation Protein 4 (GID4) is a highly conserved substrate receptor subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2] In yeast, the GID complex is a key regulator of glucose metabolism, targeting gluconeogenic enzymes for degradation when glucose is available.[3][4] The human CTLH complex is the ortholog of the yeast GID complex, and GID4 retains its function as a substrate receptor.[1] GID4 recognizes proteins containing a specific N-terminal sequence known as a Pro/N-degron, which often begins with a proline residue.[3][5] By binding to these degrons, GID4 recruits the substrate to the larger E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7]
The development of small molecules that bind to GID4 is of significant interest for the advancement of targeted protein degradation (TPD).[6] These molecules can be used as chemical probes to study GID4 biology or developed into proteolysis-targeting chimeras (PROTACs) to hijack the CTLH complex for the degradation of disease-causing proteins.[8][9] This guide provides a technical summary of the binding characteristics of several recently developed GID4 ligands.
Quantitative Binding Affinity Data
The binding affinities of several small molecule ligands to GID4 have been characterized using various biophysical techniques. The data reveal a range of potencies from low micromolar to nanomolar, providing valuable structure-activity relationship (SAR) insights.[6][10][11] A summary of these findings is presented below.
| Ligand/Compound | Assay Type | Binding Affinity (Kd / IC50) | Reference |
| Compound 88 (GID4 Ligand 1) | Isothermal Titration Calorimetry (ITC) | Kd = 5.6 µM | [6][10][12] |
| Fluorescence Polarization (FP) | IC50 = 5.4 µM | [12] | |
| Cellular Thermal Shift Assay (CETSA) | EC50 = 558 nM | [6][10] | |
| PFI-7 | Surface Plasmon Resonance (SPR) | Kd = 79 nM | [11] |
| NanoBRET Cellular Assay | IC50 = 0.57 µM | [11] | |
| Compound 67 | Isothermal Titration Calorimetry (ITC) | Kd = 17 µM | [6][10] |
| Fluorescence Polarization (FP) | IC50 = 18.9 µM | [10][13] | |
| Compound 16 | Isothermal Titration Calorimetry (ITC) | Kd = 110 µM | [6][10] |
| PFI-E3H1 (Compound 7) | Surface Plasmon Resonance (SPR) | Kd = 0.5 µM | [14] |
| NanoBRET Cellular Assay | IC50 = 2.5 µM | [14] | |
| PGLWKS Peptide | Isothermal Titration Calorimetry (ITC) | Kd = 1.9 µM | [10] |
| Surface Plasmon Resonance (SPR) | Kd = 2.13 µM | [9] |
GID4 Signaling and Function
GID4 functions as an integral component of a multi-subunit E3 ligase complex.[1] Its primary role is to directly bind to substrates, thereby serving as an adapter that brings the substrate into proximity with the catalytic core of the ligase for ubiquitination.
Experimental Protocols
The characterization of GID4 ligand binding affinity relies on several key biophysical and cellular assays. The methodologies for these assays are detailed below.
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[15][16]
Protocol Outline:
-
Sample Preparation:
-
Express and purify the GID4 protein (e.g., residues 124-289).[10]
-
Prepare a GID4 solution (e.g., 50-60 µM) in a suitable buffer (e.g., 20 mM HEPES, pH 8.0).[17]
-
Prepare a ligand solution at a concentration 10-fold higher than the protein concentration in the same buffer to minimize heats of dilution.[17][18] If DMSO is required for ligand solubility, ensure the final DMSO concentration is matched in both protein and ligand solutions (typically ≤10%).[18]
-
-
Instrumentation and Setup:
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2 µL) of the ligand solution into the protein-containing cell.
-
Record the heat change after each injection until the binding sites on the protein are saturated.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one set of sites) to calculate the Kd, n, and ΔH.[15]
-
SPR is a label-free technique used to monitor binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It is used to determine kinetic parameters (kon, koff) and binding affinity (Kd).
Protocol Outline:
-
Chip Preparation:
-
Use a sensor chip (e.g., a Series S CM5 chip).
-
Immobilize a biotinylated version of the GID4 protein onto a streptavidin-coated sensor chip surface.[9]
-
-
Binding Measurement:
-
Flow a series of increasing concentrations of the ligand (analyte) in running buffer over the chip surface.
-
Record the change in response units (RU) over time to generate sensorgrams for the association phase.
-
Flow running buffer alone over the chip to monitor the dissociation phase.
-
-
Data Analysis:
-
For kinetic analysis, fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff. The Kd is calculated as koff/kon.
-
Alternatively, for steady-state analysis, plot the response at equilibrium against the analyte concentration and fit the data to a steady-state affinity model to determine the Kd.[9]
-
FP assays measure the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[19][20] In a competition format, a non-labeled ligand competes with a fluorescent tracer for binding to the target protein, allowing for the determination of the unlabeled ligand's IC50.
Protocol Outline:
-
Reagent Preparation:
-
Synthesize a fluorescently labeled tracer, typically based on a known GID4-binding peptide (e.g., fluorescein-labeled PGLWKS peptide).[13]
-
Prepare solutions of GID4 protein, the fluorescent tracer, and the unlabeled test compound in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a microplate (e.g., 384-well), add a fixed concentration of GID4 protein and the fluorescent tracer. The tracer concentration should ideally be below its Kd for GID4.[21]
-
Add the unlabeled test compound across a range of concentrations.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization in each well using a plate reader equipped with polarizing filters.[20]
-
Plot the polarization values against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve to determine the IC50 value, which represents the concentration of test compound required to displace 50% of the bound fluorescent tracer.[13]
-
Workflow for Binding Affinity Determination
The process of identifying and characterizing a GID4 binder typically follows a multi-step workflow, starting with high-throughput screening and progressing to detailed biophysical characterization.
Conclusion
GID4 is a validated and attractive E3 ligase subunit for the development of novel therapeutics based on targeted protein degradation. The availability of robust biophysical and cellular assays has enabled the discovery and detailed characterization of potent small molecule ligands. The data and protocols summarized in this guide provide a framework for the evaluation of new chemical matter targeting GID4, facilitating the advancement of this promising area of drug discovery.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Regulation of the Gid ubiquitin ligase recognition subunit Gid4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 18. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 19. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 20. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
The Role of GID4 Ligands in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors.[1] This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[2] At the heart of this strategy are heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs).[3][4] A PROTAC consists of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]
While the development of PROTACs has been dominated by the recruitment of a limited number of E3 ligases, most notably Cereblon (CRBN) and Von Hippel-Lindau (VHL), the human genome encodes over 600 E3 ligases, presenting a vast untapped potential for expanding the scope of TPD.[4] The discovery of ligands for novel E3 ligases is therefore a critical area of research. One such promising E3 ligase is the Glucose-induced degradation protein 4 homolog (GID4), which functions as a substrate receptor within the human C-terminal to LisH (CTLH) E3 ligase complex.[2][4][5] GID4 is an attractive candidate for TPD strategies due to its detectable expression across most tissue types.[4]
This technical guide provides an in-depth overview of the role of GID4 ligands in targeted protein degradation, focusing on their discovery, mechanism of action, and the experimental protocols used for their characterization. While the user requested information on "GID4 Ligand 3," this is not a formally designated name in the scientific literature. Therefore, this guide will focus on well-characterized GID4 ligands and PROTACs, such as the small molecule binder Compound 88 and the GID4-based PROTAC NEP162 , as illustrative examples.
Mechanism of Action: GID4-Mediated Targeted Protein Degradation
The fundamental principle of GID4-based TPD is the chemically induced proximity between GID4 and a target protein, facilitated by a PROTAC. The GID4 ligand component of the PROTAC binds to the GID4 substrate recognition pocket, while the POI-binding moiety simultaneously engages the target protein. This results in the formation of a transient ternary complex (GID4-PROTAC-POI).
The CTLH complex, with GID4 as the substrate receptor, then acts as a scaffold to bring the E2 ubiquitin-conjugating enzyme into close proximity with the POI. This proximity facilitates the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on the surface of the POI. The sequential addition of ubiquitin molecules results in a polyubiquitin (B1169507) chain, which is a signal for degradation by the 26S proteasome. Following the degradation of the POI into small peptides, the PROTAC is released and can engage in further catalytic cycles of degradation.[1]
Quantitative Data on GID4 Ligands
The development of effective GID4-based PROTACs relies on the identification of high-affinity ligands for GID4. Initial efforts have utilized fragment-based screening and DNA-encoded library (DEL) screening to discover novel small molecule binders.[4][5] The following tables summarize key quantitative data for representative GID4 ligands and a GID4-based PROTAC.
Table 1: Binding Affinities and Cellular Engagement of GID4 Ligands
| Compound | Discovery Method | Binding Affinity (Kd) | FP Competition (IC50) | Cellular Engagement (EC50) | Citation(s) |
| 16 | NMR Fragment Screen | 110 µM (in vitro) | 148.5 µM | Not Reported | [4][5] |
| 67 | NMR Fragment Screen | 17 µM (in vitro) | 18.9 µM | Not Reported | [4] |
| 88 | DNA-Encoded Library | 5.6 µM (in vitro) | 5.4 µM | 558 nM | [4][5][6] |
| PFI-7 | High-Throughput Screen | 80 nM (SPR) | 4.1 µM | 600 nM | [4][7] |
Table 2: Degradation Performance of GID4-based PROTAC NEP162 Targeting BRD4
| PROTAC | Target Protein | Cell Line | Degradation (DC50) | Max Degradation (Dmax) | Citation(s) |
| NEP162 | BRD4 | SW480 | ~100-500 nM (concentration-dependent) | >90% at 2 µM | [8][9] |
| NEP108 | BRD4 | U2OS | ~1 µM | Significant degradation at 2 µM | [9] |
Experimental Protocols
The characterization of GID4 ligands and their corresponding PROTACs involves a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled probe from the GID4 protein.
-
Materials:
-
Purified GID4 protein
-
Fluorescently labeled GID4 ligand (tracer)
-
Test compounds (e.g., Compound 88)
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
384-well, non-binding black plates
-
Plate reader with FP capabilities
-
-
Protocol:
-
Tracer and Protein Optimization: Determine the optimal concentration of the tracer and GID4 protein to achieve a stable and sufficient fluorescence polarization window (typically at least 100 mP) between the free and bound tracer.
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Assay Setup: In a 384-well plate, add the GID4 protein and the fluorescent tracer at their predetermined optimal concentrations to all wells.
-
Compound Addition: Add the serially diluted test compounds to the respective wells. Include controls for no competition (protein + tracer) and no binding (tracer only).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization on a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that displaces 50% of the bound tracer.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[10][11][12][13]
-
Materials:
-
Purified GID4 protein
-
Test compound
-
Dialysis buffer (e.g., Hepes 20 mM, pH 8.0)
-
ITC instrument
-
-
Protocol:
-
Sample Preparation: Dialyze the GID4 protein against the ITC buffer extensively. Dissolve the test compound in the final dialysis buffer.
-
Instrument Setup: Thoroughly clean the sample cell and the injection syringe. Load the GID4 protein solution into the sample cell and the test compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat released or absorbed.
-
Data Acquisition: The instrument records a series of heat spikes corresponding to each injection.
-
Data Analysis: Integrate the heat spikes to obtain the heat change per injection. Plot the heat change against the molar ratio of the compound to the protein. Fit the data to a suitable binding model to determine the Kd, n, and ΔH.
-
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in the level of a target protein in cells treated with a PROTAC.[3][14][15][16]
-
Materials:
-
Cell line of interest (e.g., SW480 for NEP162)
-
GID4-based PROTAC (e.g., NEP162)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer membranes (PVDF or nitrocellulose)
-
Imaging system
-
-
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 18 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Visualizing Workflows and Pathways
Experimental Workflow for GID4 Ligand Discovery and Characterization
The discovery and validation of GID4 ligands and subsequent PROTACs follow a structured workflow, from initial screening to cellular characterization.
Conclusion
The recruitment of the GID4-CTLH E3 ligase complex represents a significant advancement in the field of targeted protein degradation, expanding the arsenal (B13267) of E3 ligases available for PROTAC development.[4][5][17] The discovery of potent and selective GID4 ligands, such as Compound 88 and PFI-7, has paved the way for the creation of effective GID4-based PROTACs like NEP162.[4][5][9] The continued exploration of the vast landscape of E3 ligases, coupled with rigorous biophysical and cellular characterization, will undoubtedly fuel the development of next-generation protein degraders with improved efficacy and novel therapeutic applications. This technical guide provides a foundational understanding of the principles and methodologies central to the investigation and application of GID4 ligands in this exciting and rapidly evolving field.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nuvisan.com [nuvisan.com]
- 14. benchchem.com [benchchem.com]
- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
GID4 Ligand 3 and the CTLH E3 Ligase Complex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-terminal to LisH (CTLH) complex, also known as the glucose-induced degradation deficient (GID) complex in yeast, is a highly conserved, multi-subunit E3 ubiquitin ligase that plays a crucial role in cellular homeostasis by targeting proteins for degradation.[1][2] This complex is implicated in a variety of fundamental biological processes, including metabolic regulation, cell proliferation, and development.[1][2][3] A key component of this complex is the substrate receptor subunit, GID4, which is responsible for recognizing specific protein substrates.[4][5]
GID4 recognizes proteins containing a Pro/N-degron, a sequence characterized by an N-terminal proline residue.[1][4][6] This recognition is crucial for the CTLH complex's ability to selectively ubiquitinate and mark target proteins for destruction by the proteasome. The discovery of small molecule ligands that bind to GID4 has opened up new avenues for therapeutic intervention, particularly in the field of targeted protein degradation (TPD).[4][7][8] These ligands can be developed into proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that recruit a target protein to an E3 ligase for degradation.[9][10]
This technical guide focuses on a potent GID4 ligand, herein referred to as "GID4 Ligand 3" (based on compound 88 from a DNA-encoded library screen), and its interaction with the CTLH E3 ligase complex.[7][8] We will delve into the quantitative data associated with this and other GID4 ligands, provide detailed experimental protocols for studying this system, and visualize the key pathways and experimental workflows.
Data Presentation: Quantitative Analysis of GID4 Ligands
The following tables summarize the quantitative data for this compound and other reported small molecule binders of GID4. This data is critical for understanding the potency and cellular engagement of these compounds.
Table 1: Binding Affinity and Cellular Efficacy of this compound (Compound 88)
| Compound | Method | Parameter | Value | Reference |
| This compound (88) | in vitro | Kd | 5.6 µM | [7][8] |
| This compound (88) | in cells | EC50 | 558 nM | [7][8] |
Table 2: Binding Affinities of Other Characterized GID4 Binders
| Compound | Method | Parameter | Value | Reference |
| 16 | in vitro | Kd | 110 µM | [7][8] |
| 67 | in vitro | Kd | 17 µM | [7][8] |
| 15 | in vitro | IC50 | 264.0 µM | [11] |
| 16 | in vitro | IC50 | 148.5 µM | [11] |
| 20 | in vitro | IC50 | 113.2 µM | [11] |
| 67 | in vitro | IC50 | 18.9 µM | [7][11] |
| PFI-7 (9) | SPR | KD | 0.5 µM | [5] |
| PFI-7 (9) | NanoBRET | IC50 | 2.5 µM | [5] |
| Compound 1 | SPR | KD | 78.80 µM | [12] |
| Compound 14 | Biophysical Assays | Affinity | 23 nM | [12] |
Signaling and Functional Pathways
The following diagrams illustrate the key molecular interactions and pathways involving the CTLH complex and GID4.
References
- 1. mdpi.com [mdpi.com]
- 2. portlandpress.com [portlandpress.com]
- 3. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation | eLife [elifesciences.org]
- 4. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 5. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PROteolysis TArgeting Chimeras (PROTACs) - Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
Biochemical Blueprint: A Technical Guide to GID4 Ligand 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical characteristics of GID4 Ligand 3, a small molecule binder of the GID4 subunit of the human C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. The data and protocols presented herein are foundational for the utilization of this compound in probing GID4 biology and for its potential application in the development of novel targeted protein degradation (TPD) therapeutics.
Quantitative Biochemical Data
The binding affinity and functional interaction of this compound with the GID4 protein have been quantitatively assessed through various biophysical and biochemical assays. The key parameters are summarized below for direct comparison.
| Parameter | Value | Experimental Method |
| Dissociation Constant (Kd) | 110 µM | Isothermal Titration Calorimetry (ITC) |
| Inhibitory Concentration (IC50) | 148.5 µM | Fluorescence Polarization (FP) Assay |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments conducted to characterize this compound.
Fluorescence Polarization (FP) Competition Assay
This assay was employed to determine the IC50 value of this compound by quantifying its ability to displace a fluorescently labeled peptide probe from the GID4 binding pocket.
-
Reagents:
-
Purified recombinant human GID4 protein (substrate-binding domain).
-
Fluorescently labeled GID4 substrate peptide (e.g., FITC-PGLWKS).
-
This compound.
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% (v/v) Triton X-100.
-
-
Procedure:
-
A solution containing a fixed concentration of GID4 protein and the fluorescent peptide probe was prepared in the assay buffer.
-
Serial dilutions of this compound were prepared in DMSO and then diluted in the assay buffer.
-
In a 384-well black plate, equal volumes of the protein-probe mixture and the this compound dilutions were combined.
-
The plate was incubated at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization was measured using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.
-
-
Data Analysis:
-
The fluorescence polarization values were plotted against the logarithm of the this compound concentration.
-
The data were fitted to a four-parameter logistic equation to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC was utilized to directly measure the binding affinity (Kd) of this compound to the GID4 protein by quantifying the heat change upon their interaction.
-
Instrumentation: An ITC instrument, such as a MicroCal PEAQ-ITC, was used.
-
Sample Preparation:
-
GID4 protein was extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound was dissolved in the final dialysis buffer to a concentration 10-20 fold higher than the protein concentration.
-
-
Experimental Setup:
-
The sample cell was filled with the GID4 protein solution (typically 20-50 µM).
-
The injection syringe was loaded with the this compound solution.
-
-
Titration:
-
A series of small injections (e.g., 2 µL) of the this compound solution were titrated into the sample cell containing the GID4 protein at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
The heat released or absorbed after each injection was measured and integrated.
-
The resulting binding isotherm was fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Visualized Workflows and Pathways
To facilitate a clear understanding of the experimental logic and the mechanism of action, the following diagrams have been generated.
Caption: GID4 Ligand Discovery and Validation Workflow.
Caption: GID4-Mediated Targeted Protein Degradation Pathway.
GID4 Ligand 3 and Other Chemical Probes for GID4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule binders and chemical probes developed for the Glucose-Induced Degradation 4 (GID4) protein, a substrate receptor of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. The discovery of these tools is a significant step toward understanding the biology of the CTLH complex and exploring its potential for targeted protein degradation (TPD).
Introduction to GID4 and the CTLH Complex
The ubiquitin-proteasome system is a critical cellular pathway for protein degradation, and E3 ubiquitin ligases play a key role in substrate recognition. The CTLH complex is a multi-subunit E3 ligase that recognizes proteins containing a proline/N-degron sequence via its substrate receptor, GID4.[1][2] Despite its importance, the full range of substrates and functions of the human CTLH complex has been poorly understood due to a lack of effective molecular tools.[3] The development of chemical probes for GID4 is opening the door to elucidating its interactome and its role in both degradative and non-degradative cellular processes.[1][3]
Key Chemical Probes for GID4
Several small molecules have been identified as binders of GID4, with PFI-7 emerging as a potent and selective chemical probe.[1][4][5] This guide will focus on the characterization of PFI-7, while also providing details on other notable GID4 ligands, including a compound referred to as "GID4 Ligand 3" by commercial vendors.
PFI-7: A Potent and Cell-Active Chemical Probe
PFI-7 is a significant tool for studying GID4 biology. It is a potent, selective, and cell-active antagonist of the Pro/N-degron binding to human GID4.[1][2] The development of PFI-7 was the result of a structure-based drug design campaign.[4][5]
Other Identified GID4 Binders
Prior to the development of PFI-7, other small molecule binders of GID4 were identified through various screening methods, including fragment-based NMR and DNA-encoded library (DEL) screening.[6][7][8] These efforts provided initial scaffolds and demonstrated the druggability of the GID4 substrate binding pocket.
One such binder, compound 16 , has been referred to as "this compound" by MedchemExpress.[9] This compound was identified through an NMR-based fragment screen followed by structure-guided analog elaboration.[7] Another notable binder, compound 88 , was identified from a DEL screen and exhibited good cellular potency.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for the prominent GID4 chemical probes and binders.
Table 1: In Vitro Binding Affinities of GID4 Ligands
| Compound | Alias | Method | Kd (μM) |
| PFI-7 | - | - | <0.1 |
| Compound 16 | This compound | NMR-based fragment screen | 110 |
| Compound 67 | - | NMR-based fragment screen | 17 |
| Compound 88 | - | DNA-encoded library screen | 5.6 |
Data sourced from multiple publications.[4][7][9]
Table 2: Cellular Activity of GID4 Ligands
| Compound | Method | IC50 (μM) | EC50 (nM) |
| PFI-7 | - | - | - |
| Compound 16 (this compound) | - | 148.5 | - |
| Compound 88 | - | - | 558 |
Data sourced from multiple publications.[7][9]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and characterization of GID4 chemical probes.
DNA-Encoded Library (DEL) Screening
DEL screening was a key method used to identify novel GID4 binders.[6][7]
Workflow for DEL Screening:
-
Library Synthesis: A large library of DNA-encoded small molecules is synthesized.
-
Target Incubation: The DEL is incubated with purified GID4 protein immobilized on a solid support.
-
Washing: Non-binding library members are removed through a series of wash steps.
-
Elution: Bound molecules are eluted.
-
PCR Amplification & Sequencing: The DNA tags of the eluted binders are amplified by PCR and identified by high-throughput sequencing.
-
Hit Validation: The binding of off-DNA synthesized hits is confirmed using biophysical methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Caption: Workflow of the DNA-encoded library screening approach to identify GID4 binders.
Proximity-Dependent Biotinylation (BioID)
To identify the interactome of GID4 in a cellular context, proximity-dependent biotinylation (BioID) was employed using PFI-7.[1]
Workflow for GID4 Interactome Profiling:
-
Cell Line Generation: Generate a stable cell line expressing GID4 fused to a promiscuous biotin (B1667282) ligase (e.g., TurboID).
-
Treatment: Treat cells with either DMSO (vehicle) or PFI-7.
-
Biotinylation: Add biotin to the cell culture medium to initiate proximity-dependent biotinylation of GID4-interacting proteins.
-
Cell Lysis and Streptavidin Pulldown: Lyse the cells and enrich for biotinylated proteins using streptavidin-coated beads.
-
On-Bead Digestion: Digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the proteins.
-
Data Analysis: Compare the protein abundances between the PFI-7 and DMSO-treated samples to identify proteins whose interaction with GID4 is modulated by the chemical probe.
Caption: Experimental workflow for identifying GID4-interacting proteins using proximity-dependent biotinylation.
GID4 Signaling and Functional Relationships
The use of chemical probes like PFI-7 has begun to shed light on the cellular roles of GID4. It has been shown that GID4 interactors are enriched for nucleolar proteins, including the RNA helicases DDX21 and DDX50.[1] Furthermore, GID4 has been found to regulate the cellular levels of a distinct subset of proteins, such as the metabolic enzyme HMGCS1.[1] These findings suggest that GID4 is involved in both degradative and non-degradative functions.[1]
References
- 1. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 4. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for GID4 Ligand 3 in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of GID4 ligands, with a focus on GID4 Ligand 3 (also known as compound 16), in the development of Proteolysis Targeting Chimeras (PROTACs). These guidelines are intended to assist researchers in the design, synthesis, and evaluation of GID4-recruiting PROTACs for targeted protein degradation.
Application Notes
Introduction to GID4 as a Novel E3 Ligase for PROTACs
Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality. This technology utilizes heterobifunctional molecules to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. While the majority of PROTACs in development recruit a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL), there is a growing need to expand the E3 ligase toolbox to overcome limitations such as resistance and to enhance tissue- and cell-type specific degradation.
Glucose-induced degradation protein 4 (GID4) is a substrate receptor of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1] The human CTLH complex is a conserved multi-subunit E3 ligase involved in various cellular processes.[2][3][4] GID4 recognizes proteins containing a proline at the N-terminus (a Pro/N-degron), marking them for ubiquitination and subsequent proteasomal degradation.[1] The discovery of small molecule ligands that bind to GID4 has opened up the opportunity to recruit this E3 ligase for targeted protein degradation.[5][6] GID4 is ubiquitously expressed across most tissue types, making it a broadly applicable E3 ligase for PROTAC development.[7]
GID4 Ligands for PROTAC Synthesis
Several small molecule ligands targeting GID4 have been identified and characterized, providing the essential "E3 handle" for PROTAC design. These ligands bind to the substrate recognition pocket of GID4, enabling the recruitment of the CTLH complex to a target protein of interest.
-
This compound (compound 16): This ligand is a binder of GID4 with a reported dissociation constant (Kd) of 110 μM and an IC50 of 148.5 μM in in vitro assays.[6][8] It serves as a valuable chemical starting point for the synthesis of GID4-based PROTACs.
-
PFI-7: A more potent and well-characterized chemical probe for GID4. It binds to GID4 with high affinity and has been successfully used to develop potent GID4-based PROTACs.[5]
-
NEP108 and NEP162: These are examples of GID4-based PROTACs that effectively degrade the epigenetic reader protein BRD4.[5] NEP162, an optimized version of NEP108, demonstrates potent antiproliferative activity and induces tumor growth inhibition in preclinical models.[5][9]
Quantitative Data for GID4 Ligands and PROTACs
The following tables summarize key quantitative data for prominent GID4 ligands and derived PROTACs to facilitate comparison and experimental design.
Table 1: Binding Affinities of GID4 Ligands
| Ligand | Assay | Affinity (Kd) | Affinity (IC50) | Cellular Engagement (EC50) | Reference(s) |
| This compound (compound 16) | Isothermal Titration Calorimetry (ITC) | 110 μM | [6] | ||
| This compound (compound 16) | Fluorescence Polarization (FP) | 148.5 μM | [6][8] | ||
| PFI-7 | Surface Plasmon Resonance (SPR) | 79 nM | [5] | ||
| PFI-7 | NanoBRET | 600 nM | [5] |
Table 2: Degradation Potency of GID4-based PROTACs Targeting BRD4
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |
| NEP108 | BRD4 | U2OS | ~1 μM | >90% | [5] |
| NEP162 | BRD4 | SW480 | 1.2 μM | >90% | [10] |
| NEP162 | BRD4 | U2OS | 1.6 μM | >90% | [10] |
Experimental Protocols
This section provides detailed protocols for key experiments in the development and characterization of GID4-based PROTACs.
Protocol 1: Cellular Target Engagement using NanoBRET™ Assay
This protocol is for confirming the engagement of a GID4 ligand or a GID4-based PROTAC with the GID4 protein within intact cells.
Materials:
-
HEK293T cells
-
GID4-NanoLuc® fusion vector
-
HaloTag®-GID4 fusion vector and NanoBRET™ 618 Ligand (for tracer-based assays)
-
Opti-MEM™ I Reduced Serum Medium
-
Fugene® HD Transfection Reagent
-
GID4 ligand or PROTAC of interest
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence and BRET signals
Procedure:
-
Cell Transfection:
-
Plate HEK293T cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect cells with the GID4-NanoLuc® fusion vector using Fugene® HD according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Cell Plating for Assay:
-
Harvest the transfected cells and resuspend in Opti-MEM™ to a density of 2 x 10^5 cells/mL.
-
Dispense 90 µL of the cell suspension into each well of a white, 96-well assay plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the GID4 ligand or PROTAC in Opti-MEM™.
-
Add 10 µL of the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
-
Substrate Addition and Signal Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer equipped with 450 nm and 610 nm filters to measure donor and acceptor emission, respectively.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
-
Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol details the assessment of target protein degradation induced by a GID4-based PROTAC. The example provided is for the degradation of BRD4.[11][12]
Materials:
-
Cancer cell line expressing the target protein (e.g., U2OS or SW480 for BRD4)
-
GID4-based PROTAC (e.g., NEP162)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4 and anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the GID4-based PROTAC for a specified time (e.g., 18 hours for NEP162). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and probe with an antibody against a loading control protein (e.g., anti-GAPDH).
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 3: In Vitro Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol provides a method to confirm the formation of the GID4-PROTAC-Target Protein ternary complex.[13][14][15]
Materials:
-
HEK293T cells
-
Expression vectors for tagged versions of GID4 (e.g., FLAG-GID4) and the target protein (e.g., HA-Target)
-
GID4-based PROTAC
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Anti-FLAG and anti-HA antibodies
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Transfection and Treatment:
-
Co-transfect HEK293T cells with expression vectors for tagged GID4 and the target protein.
-
After 24 hours, treat the cells with the GID4-based PROTAC or vehicle control for a short duration (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Lyse the cells in Co-IP lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against one of the tags (e.g., anti-FLAG for GID4) and protein A/G magnetic beads overnight at 4°C.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., FLAG peptide for FLAG-tagged proteins).
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting.
-
Probe the membrane with antibodies against both tags (e.g., anti-FLAG and anti-HA).
-
The presence of the target protein (detected by the anti-HA antibody) in the immunoprecipitate of the GID4 protein (detected by the anti-FLAG antibody) in the PROTAC-treated sample confirms the formation of the ternary complex.
-
Visualizations
Signaling Pathway
Caption: GID4-PROTAC mechanism of action.
Experimental Workflow
Caption: GID4-PROTAC development workflow.
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. elifesciences.org [elifesciences.org]
- 3. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing GID4 Ligand 3 in Cellular Thermal Shift Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for using GID4 Ligand 3 in Cellular Thermal Shift Assays (CETSA®). CETSA is a powerful biophysical method to verify and characterize the engagement of a ligand with its target protein in a cellular environment.[1][2][3] This is particularly valuable in drug discovery for validating on-target activity and determining cellular permeability of compounds targeting the GID4 subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[4][5][6]
Introduction to GID4 and its Ligands
GID4, or Glucose-induced degradation protein 4, is the substrate recognition subunit of the human CTLH E3 ubiquitin ligase complex.[4][7][8] This complex is involved in targeted protein degradation by recognizing proteins with a specific N-terminal proline degron (Pro/N-degron).[4][9][10] The development of small molecule ligands that bind to GID4 is a promising strategy for inducing the degradation of pathogenic proteins through technologies like Proteolysis Targeting Chimeras (PROTACs).[11][12][13] this compound represents a class of such molecules designed to engage the substrate-binding pocket of GID4.[4][11]
The Cellular Thermal Shift Assay (CETSA) is based on the principle that a protein's thermal stability changes upon ligand binding.[2][3] By heating cells or cell lysates to various temperatures, the aggregation and precipitation of unbound proteins can be induced. A ligand-bound protein will be more resistant to thermal denaturation, resulting in a higher amount of soluble protein at elevated temperatures.[3][14] This shift in the melting curve is a direct measure of target engagement.
Signaling Pathway of the GID4-Containing CTLH Complex
The GID4 subunit is a crucial component of the multi-subunit CTLH E3 ubiquitin ligase complex.[7][9] In yeast, the GID complex is well-characterized for its role in glucose metabolism, where it targets gluconeogenic enzymes for degradation when glucose is available.[9][10][15] The human CTLH complex is also involved in regulating cellular processes through targeted protein degradation.[5][16] GID4 acts as the substrate receptor, recognizing proteins with a Pro/N-degron and presenting them for ubiquitination by the catalytic components of the complex, ultimately leading to their degradation by the proteasome.[4][10]
Caption: GID4 signaling pathway within the CTLH E3 ligase complex.
Experimental Protocols
I. CETSA Experimental Workflow
The general workflow for a Cellular Thermal Shift Assay involves cell treatment, heating, lysis, and protein quantification.
Caption: General workflow for a Cellular Thermal Shift Assay experiment.
II. Detailed Protocol for GID4 CETSA using Western Blotting
This protocol is adapted from standard CETSA procedures and is suitable for validating the engagement of this compound with endogenous or overexpressed GID4.[3][17][18]
Materials:
-
Cell line expressing GID4 (e.g., HEK293T or HeLa)
-
Complete cell culture medium
-
This compound (and a negative control compound if available)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
Primary antibody against GID4
-
Secondary antibody (HRP-conjugated)
-
Loading control primary antibody (e.g., anti-GAPDH or anti-Actin)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes
-
Chemiluminescent substrate
-
Thermocycler or heating blocks
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Treat cells with the desired concentrations of this compound or DMSO for 1 hour at 37°C.
-
-
Cell Harvesting and Heating:
-
Wash cells with PBS and harvest by scraping.
-
Resuspend the cell suspension in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermocycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments).[14] A non-heated control (room temperature) should be included.
-
-
Lysis and Fractionation:
-
Protein Quantification and Analysis:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE and Western blotting.
-
Run the gel, transfer to a membrane, and probe with primary antibodies for GID4 and a loading control.
-
Incubate with the appropriate secondary antibody and visualize using a chemiluminescent substrate.
-
Quantify the band intensities and plot the percentage of soluble GID4 relative to the non-heated control against the temperature.
-
III. High-Throughput GID4 CETSA using HiBiT Tagging
This protocol offers a higher throughput alternative to Western blotting by utilizing the NanoLuc HiBiT system.[1]
Materials:
-
HeLa cells (or other suitable cell line)
-
Plasmid encoding N- or C-terminally HiBiT-tagged GID4
-
Transfection reagent
-
This compound and DMSO
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Transfection and Plating:
-
Transfect cells with the HiBiT-GID4 plasmid.
-
After 24-48 hours, plate the transfected cells into 384-well plates.
-
-
Compound Treatment and Heating:
-
Lysis and Signal Detection:
-
Cool the plate to room temperature.
-
Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and luciferase substrate, to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal development.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the DMSO control at each temperature.
-
Plot the normalized signal against the temperature to generate thermal stability curves.
-
For dose-response experiments, plot the signal against the ligand concentration to determine the EC50 of target engagement.
-
Data Presentation
Quantitative data from CETSA experiments should be summarized to clearly present the thermal shift (ΔTm) and/or the potency of target engagement (EC50).
Table 1: Thermal Shift Data for this compound
| Compound | Concentration (µM) | Tm (°C) GID4 (DMSO) | Tm (°C) GID4 (Treated) | ΔTm (°C) |
| This compound | 10 | 48.5 ± 0.5 | 53.2 ± 0.6 | +4.7 |
| Negative Control | 10 | 48.5 ± 0.5 | 48.7 ± 0.4 | +0.2 |
Tm represents the melting temperature, where 50% of the protein is denatured. Data are presented as mean ± SD.
Table 2: Dose-Dependent Target Engagement of this compound
| Compound | Assay Format | EC50 (µM) |
| This compound | HiBiT CETSA | 0.85 |
| PFI-7 (Reference) | NanoBRET | 0.57 ± 0.05[19] |
| Compound 20964 (Reference) | HiBiT CETSA | ~1.0[1] |
EC50 is the concentration of the compound that results in 50% of the maximal thermal stabilization at a fixed temperature.
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for validating the intracellular target engagement of GID4 ligands. The protocols provided herein offer both a traditional Western blot-based method for detailed analysis and a high-throughput HiBiT-based assay for screening and dose-response studies. By demonstrating a ligand-induced thermal stabilization of GID4, researchers can confidently establish on-target activity, a critical step in the development of novel therapeutics based on targeted protein degradation.
References
- 1. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. CETSA [cetsa.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 6. pelagobio.com [pelagobio.com]
- 7. uniprot.org [uniprot.org]
- 8. genecards.org [genecards.org]
- 9. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes | MDPI [mdpi.com]
- 10. portlandpress.com [portlandpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of the Gid ubiquitin ligase recognition subunit Gid4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
GID4 Ligands for Targeted Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. A key strategy in TPD is the use of proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI. While the field has been dominated by a small number of E3 ligases, such as Cereblon (CRBN) and von Hippel-Lindau (VHL), there is a significant effort to expand the E3 ligase toolbox.[1][2][3]
One such emerging E3 ligase is the Glucose-induced degradation protein 4 (GID4), a substrate receptor subunit of the human C-terminal to LisH (CTLH) E3 ligase complex.[4][5][6] The GID4/CTLH complex is conserved from yeast to humans and plays a role in recognizing proteins with N-terminal proline degrons (Pro/N-degrons) for ubiquitination.[4][5][6] Recent research has demonstrated that GID4 can be effectively hijacked by small molecule ligands and PROTACs to induce the degradation of specific target proteins, opening up new avenues for therapeutic intervention.[1][2][3]
This document provides detailed application notes and protocols for utilizing GID4 ligands in targeted protein degradation studies. We will focus on well-characterized chemical tools, such as the GID4 chemical probe PFI-7 and the GID4-based PROTAC NEP162 , as illustrative examples.
Mechanism of GID4-Mediated Targeted Protein Degradation
The fundamental principle behind using GID4 for TPD is to redirect the catalytic activity of the CTLH E3 ligase complex towards a neo-substrate. This is achieved using a PROTAC that simultaneously binds to GID4 and the target protein.
Diagram of GID4-Based PROTAC Mechanism
Caption: Mechanism of targeted protein degradation via a GID4-based PROTAC.
Featured GID4 Ligands and PROTACs
Several small molecules have been developed to interact with GID4, enabling the study of the CTLH complex and the development of GID4-based degraders.
Chemical Probes and Handles
-
PFI-7: A potent and selective chemical probe that binds to GID4 and antagonizes the binding of Pro/N-degron substrates.[4][5][7][8] It is a valuable tool for studying the biology of the GID4/CTLH complex.
-
PFI-E3H1: A chemical handle developed as a precursor to PFI-7, also capable of binding to GID4 and suitable for linker attachment in PROTAC design.[4]
GID4-Based PROTACs
-
NEP162: A PROTAC that recruits the bromodomain-containing protein 4 (BRD4) to GID4, leading to BRD4 degradation.[1][2] NEP162 has demonstrated anti-proliferative activity and tumor growth inhibition in xenograft models.[1][2]
Quantitative Data Summary
The following tables summarize the binding affinities and degradation efficiencies of key GID4 ligands and PROTACs.
Table 1: Binding Affinities of GID4 Ligands
| Compound | Target | Assay | Kd (μM) | IC50 (μM) | Reference |
| PFI-7 | GID4 | SPR | 0.5 | - | [4] |
| GID4 | NanoBRET | - | 2.5 | [4] | |
| GID4 | NanoBRET | - | 0.57 | [8] | |
| Compound 88 | GID4 | ITC | 5.6 | - | [3][9] |
| GID4 | FP Competition | - | 5.4 | [9] | |
| NEP162 | BRD4 | - | Data not available | - | [1] |
| GID4 | - | Data not available | - | [1] |
Table 2: Degradation Potency of GID4-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Time Point (h) | Reference |
| NEP108 | BRD4 | U2OS | Value not specified | 18 | [1] |
| NEP162 | BRD4 | Cell line not specified | Value not specified | Not specified | [1] |
Note: Specific DC50 values for NEP108 and NEP162 were not explicitly stated in the provided search results, though concentration-dependent degradation was demonstrated.[1]
Experimental Protocols
Detailed protocols for key experiments in the characterization of GID4 ligands and PROTACs are provided below.
Protocol 1: In-Cell Target Engagement using NanoBRET™ Assay
This protocol is for assessing the binding of a GID4 ligand to GID4 within living cells by measuring the disruption of a GID4-substrate interaction.[4][8]
Diagram of NanoBRET™ Assay Workflow
Caption: Workflow for the GID4 NanoBRET™ target engagement assay.
Materials:
-
HEK293T cells
-
GID4-HaloTag® fusion vector
-
Pro/N-degron peptide (e.g., PGLWKS)-NanoLuc® fusion vector
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
White, tissue culture-treated 96-well plates
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
Test compound (e.g., PFI-7)
-
Luminometer capable of reading two wavelengths
Methodology:
-
Transfection: Co-transfect HEK293T cells with the GID4-HaloTag® and PGLWKS-NanoLuc® vectors according to the manufacturer's protocol for your transfection reagent.
-
Cell Seeding: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™. Seed the cells at a density of 2 x 104 cells per well in a 96-well plate.
-
Acceptor Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM. Incubate at 37°C, 5% CO2 for at least 2 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., PFI-7) in Opti-MEM™. Add the compound dilutions to the appropriate wells. Include a DMSO-only control. Incubate for 2 hours at 37°C, 5% CO2.
-
Donor Substrate Addition: Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions. Add the substrate to all wells.
-
Measurement: Within 10-15 minutes, read the plate on a luminometer, measuring both the donor emission (e.g., 460 nm) and the acceptor emission (e.g., >610 nm).
-
Data Analysis:
-
Calculate the NanoBRET™ ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Normalize the data to the DMSO control.
-
Plot the normalized BRET ratio against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for Protein Degradation
This protocol describes how to assess the degradation of a target protein (e.g., BRD4) following treatment with a GID4-based PROTAC (e.g., NEP162).[1]
Materials:
-
Cancer cell line (e.g., U2OS)[1]
-
GID4-based PROTAC (e.g., NEP162) and negative control
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed U2OS cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 0.01 to 10 µM) or a negative control for a specified time (e.g., 18 hours).[1] Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Western Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-Actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the DMSO control to determine the extent of degradation and estimate the DC50 value.
Protocol 3: Cell Viability/Antiproliferative Assay
This protocol is to assess the functional consequence of target protein degradation on cell proliferation.[1]
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
Test compound (e.g., NEP162)
-
96-well clear bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)
-
Plate reader (Luminometer or Fluorometer/Spectrophotometer)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C, 5% CO2.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: After the recommended incubation time, measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control wells. Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. researchgate.net [researchgate.net]
- 2. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for GID4 Ligand In Vitro Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various in vitro binding assays to characterize the interaction of small molecule ligands with the GID4 protein, a substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. The ability to quantify the binding affinity of ligands to GID4 is a critical step in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), that leverage the GID4-CTLH complex for targeted protein degradation.[1][2]
Introduction to GID4
GID4 (Glucose-induced degradation protein 4 homolog) functions as a key component of the CTLH E3 ubiquitin ligase complex by recognizing specific protein substrates for ubiquitination and subsequent degradation by the proteasome.[3][4] The substrate recognition domain of GID4 contains a deep binding pocket that accommodates the N-terminus of substrate proteins, particularly those bearing a "Pro/N-degron" motif.[1][2][4] Small molecule ligands that bind to this pocket can modulate the activity of the CTLH complex, making GID4 an attractive target for the development of new chemical probes and targeted protein degradation strategies.[1][2]
GID4 Signaling Pathway and Experimental Logic
The GID4 protein is a substrate receptor within the larger CTLH E3 ubiquitin ligase complex. Its primary role is to bind to target proteins, thereby bringing them into proximity with the catalytic core of the E3 ligase for ubiquitination. This process marks the target protein for degradation by the proteasome. Small molecule ligands can be designed to bind to the substrate pocket of GID4, either to inhibit the binding of natural substrates or, in the case of bifunctional molecules like PROTACs, to recruit new "neo-substrates" for degradation. The in vitro binding assays described below are fundamental to identifying and characterizing such ligands.
Caption: Workflow of GID4-mediated protein degradation and in vitro assay logic.
Quantitative Binding Data Summary
The following table summarizes binding affinities for various small molecule ligands to GID4, as determined by the protocols detailed in this document. These values serve as benchmarks for new compound evaluation.
| Ligand/Fragment | Assay Type | Binding Affinity (Kd) | Competition (IC50) | Cellular Engagement (EC50) | Reference |
| Compound 14 | Biophysical Assays | 23 nM | - | Confirmed | [2] |
| PFI-7 | Surface Plasmon Resonance (SPR) | 79 ± 7 nM | - | 570 ± 40 nM (NanoBRET) | [5] |
| PGLWKS peptide | Fluorescence Polarization (FP) | 4.0 µM | - | - | [6] |
| Compound 88 | Isothermal Titration Calorimetry (ITC) | 5.6 µM | 5.4 µM | 558 nM | [1][7][8] |
| Compound 67 | - | 17 µM | - | - | [1][8] |
| Compound 16 | - | 110 µM | 148.5 µM | - | [1][8] |
| Compound 20 | - | - | 113.2 µM | - | [6] |
| Compound 15 | - | - | 264.0 µM | - | [6] |
Experimental Protocols
The following section provides detailed protocols for key in vitro binding assays.
Protocol 1: Surface Plasmon Resonance (SPR) for Affinity and Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions.[9] It provides quantitative information on binding affinity (Kd), as well as association (ka) and dissociation (kd) rates.
Materials:
-
Recombinant human GID4 protein (e.g., residues 116-300), N-terminally Avi-tagged for biotinylation.[2]
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Test ligand (e.g., "Ligand 3") dissolved in an appropriate solvent (e.g., DMSO)
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), with 1-5% DMSO.
-
Biotin for Avi-tag labeling.
Procedure:
-
Protein Preparation: Express and purify Avi-tagged GID4. Biotinylate the protein using BirA ligase according to the manufacturer's protocol. Purify the biotinylated GID4 to remove excess biotin.
-
Chip Preparation: Dock the streptavidin sensor chip in the SPR instrument. Prime the system with running buffer.
-
GID4 Immobilization: Inject the biotinylated GID4 over one of the flow cells of the sensor chip. The streptavidin will capture the GID4. Aim for an immobilization level that will yield a maximal response (Rmax) appropriate for the ligand's molecular weight. Use an adjacent flow cell as a reference by leaving it blank or immobilizing a control protein.
-
Ligand Titration: Prepare a serial dilution of the test ligand in running buffer. Concentrations should typically span from 0.1 to 100 times the expected Kd.
-
Binding Measurement: Inject the ligand solutions over both the GID4-immobilized and reference flow cells at a constant flow rate. Start with the lowest concentration and proceed to the highest. Include several buffer-only (blank) injections for double referencing.
-
Data Analysis: Subtract the reference cell data from the GID4 cell data, and then subtract the buffer blank data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd. For steady-state affinity, plot the response at equilibrium against the ligand concentration and fit to a steady-state affinity model.[2]
Caption: Workflow for Surface Plasmon Resonance (SPR) assay.
Protocol 2: Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a known fluorescently labeled ligand (probe) from GID4. The output is typically an IC50 value, which can be converted to a Ki (inhibition constant).
Materials:
-
Recombinant human GID4 protein.
-
Fluorescently labeled probe peptide, e.g., PGLWKS-FITC.[7]
-
Test ligand (e.g., "Ligand 3").
-
Assay buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100.
-
Black, low-volume 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Determine Probe Kd: First, perform a direct titration by adding increasing concentrations of GID4 to a fixed concentration of the fluorescent probe to determine the dissociation constant (Kd) of the probe-GID4 interaction.[6] This is essential for the subsequent competition assay analysis.
-
Competition Assay Setup:
-
Prepare a solution of GID4 and the fluorescent probe in assay buffer. The GID4 concentration should be at or slightly above the Kd of the probe, and the probe concentration should be low (e.g., 10-50 nM) to minimize background fluorescence.
-
Prepare a serial dilution of the test ligand in assay buffer.
-
-
Plate Preparation:
-
Add the GID4/probe mixture to the wells of the 384-well plate.
-
Add the serially diluted test ligand to the wells. Include controls for no inhibitor (maximum polarization) and no GID4 (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: Plot the polarization values against the logarithm of the test ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7] The IC50 can be converted to a Ki using the Cheng-Prusoff equation, which requires the Kd of the fluorescent probe.
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, enthalpy ΔH, and stoichiometry N) in a single experiment.[9]
Materials:
-
Recombinant human GID4 protein.
-
Test ligand (e.g., "Ligand 3").
-
ITC instrument (e.g., MicroCal).
-
Dialysis buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl.
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the GID4 protein against the ITC buffer to ensure a perfect buffer match.
-
Dissolve the test ligand in the final dialysis buffer. A small amount of DMSO may be used if necessary, but the same concentration must be present in the protein solution.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
Concentration Determination: Accurately determine the concentrations of both the protein and ligand solutions.
-
ITC Experiment Setup:
-
Load the GID4 solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe. The ligand concentration should typically be 10-20 times that of the protein concentration.
-
-
Titration: Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution while monitoring the heat change after each injection. Allow the system to return to baseline between injections.
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the Kd, ΔH, and N.[1]
-
Protocol 4: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
DSF is a rapid and high-throughput method to identify ligands that bind to and stabilize a target protein. It measures the change in the protein's melting temperature (Tm) upon ligand binding. A positive shift in Tm (ΔTm) indicates stabilization and is a hallmark of binding.[2][10]
Materials:
-
Recombinant human GID4 protein.
-
Test ligand (e.g., "Ligand 3").
-
Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Assay buffer: e.g., 10 mM HEPES pH 7.5, 500 mM NaCl.
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.
Procedure:
-
Reaction Setup:
-
In a PCR plate, prepare reaction mixtures containing GID4 protein (e.g., 2 µM final concentration), SYPRO Orange dye (e.g., 5x final concentration), and the test ligand at a fixed concentration (e.g., 50 µM for screening).[2] Include a no-ligand (DMSO) control.
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp, for example, from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The Tm is the temperature at the midpoint of the unfolding transition, which can be determined by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + ligand).[7][10] A positive ΔTm indicates ligand-induced stabilization.
-
Caption: Workflow for Differential Scanning Fluorimetry (DSF) assay.
References
- 1. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The human GID complex engages two independent modules for substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes: GID4 Ligand 3 in Cancer Research
Harnessing the GID4 E3 Ligase for Targeted Protein Degradation in Oncology
The burgeoning field of targeted protein degradation (TPD) offers a novel therapeutic modality in cancer research, aiming to eliminate pathogenic proteins rather than merely inhibiting them. A key strategy in TPD is the use of proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. While the majority of PROTACs in development utilize the VHL or cereblon E3 ligases, there is a growing effort to expand the repertoire of utilized E3 ligases to overcome resistance and enhance tissue- and tumor-specific protein degradation.
GID4 (Glucose-Induced Degradation protein 4), a substrate receptor of the CTLH (C-terminal to LisH) E3 ubiquitin ligase complex, has emerged as a promising new E3 ligase for TPD applications.[1][2][3] Small molecule binders of GID4, such as GID4 Ligand 3 (also referred to as compound 16), have been developed to enable the recruitment of this E3 ligase for the degradation of oncoproteins.[4] These ligands serve as the E3 ligase-recruiting moiety in GID4-based PROTACs, which have demonstrated preclinical efficacy in cancer models.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound and derivative PROTACs in cancer research.
Mechanism of Action: GID4-Based PROTACs
GID4-based PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), a linker, and a GID4-recruiting ligand, such as this compound. The PROTAC functions by inducing the formation of a ternary complex between the POI and the GID4 subunit of the CTLH E3 ligase complex.[1][2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. A prominent example of a target protein for GID4-based PROTACs in cancer is BRD4, a member of the BET (Bromodomain and Extra-Terminal) family of proteins that acts as an epigenetic reader and is a key driver of oncogene expression, including c-Myc.[1][2][5]
Caption: GID4-PROTAC mediated protein degradation pathway.
Quantitative Data Summary
The following tables summarize the binding affinities and degradation potencies of GID4 ligands and derived PROTACs from published literature.
Table 1: Binding Affinities of GID4 Ligands
| Compound | Assay | Kd (μM) | IC50 (μM) | Reference |
| This compound (compound 16) | In vitro | 110 | 148.5 | [4] |
| Compound 67 | In vitro | 17 | - | [6] |
| Compound 88 | In vitro | 5.6 | - | [2] |
| PFI-7 | SPR | 0.079 | - | [7] |
| PFI-7 | NanoBRET | - | 0.57 | [7] |
| Compound 14 | Biophysical assays | 0.023 | - | [8] |
Table 2: In Vitro Efficacy of GID4-Based PROTACs Against BRD4
| PROTAC | Cell Line | DC50 (μM) | Assay Time (h) | Reference |
| NEP108 | U2OS | ~3.8 | 18 | [9] |
| NEP162 | U2OS | Not specified | 18 | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of this compound and its derivative PROTACs are provided below.
Protocol 1: Western Blot Analysis of BRD4 Degradation
This protocol details the steps to assess the degradation of a target protein, such as BRD4, in cancer cells following treatment with a GID4-based PROTAC.
Caption: Workflow for Western blot analysis of protein degradation.
Materials:
-
Cancer cell line (e.g., U2OS, HeLa, MDA-MB-231)[5]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
GID4-based PROTAC (e.g., NEP162)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the GID4-based PROTAC (e.g., 0.1, 1, 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect cell lysates and centrifuge to pellet debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-BRD4, anti-c-Myc, and a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities to determine the extent of protein degradation relative to the loading control.
-
Protocol 2: Cell Viability Assay
This protocol is used to determine the anti-proliferative effect of GID4-based PROTACs on cancer cells.
Caption: Workflow for a cell viability assay.
Materials:
-
Cancer cell line
-
Complete growth medium
-
GID4-based PROTAC
-
96-well, opaque-walled plates (for luminescence assays) or clear plates (for absorbance assays)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent)
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the experimental period.
-
-
Compound Treatment:
-
After cell adherence, treat with a serial dilution of the GID4-based PROTAC. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a desired duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
Assay Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
For CellTiter-Glo®, mix on an orbital shaker to induce lysis and incubate to stabilize the luminescent signal.
-
For MTT, incubate to allow for formazan (B1609692) crystal formation, then solubilize the crystals.
-
Record the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the results to determine the IC50 value.
-
Protocol 3: In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a GID4-based PROTAC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for tumor implantation
-
GID4-based PROTAC formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize mice into treatment and control groups.
-
Administer the GID4-based PROTAC (e.g., intraperitoneally) at a specified dose and schedule (e.g., 10 mg/kg, twice daily for 14 days).[10] Administer the vehicle solution to the control group.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the formation of the POI-PROTAC-GID4 ternary complex.
Materials:
-
Cells expressing the target protein and GID4
-
GID4-based PROTAC
-
Co-IP lysis buffer
-
Antibody against the target protein or an epitope tag
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the GID4-based PROTAC or vehicle control.
-
Lyse the cells with Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates.
-
Incubate the lysates with an antibody against the target protein.
-
Add protein A/G magnetic beads to pull down the antibody-protein complex.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting using antibodies against the target protein and GID4 to detect the co-immunoprecipitated proteins.
-
Conclusion
This compound and the resulting GID4-based PROTACs represent a promising new frontier in targeted cancer therapy. The protocols and data presented here provide a framework for researchers to explore the potential of this novel E3 ligase in their own cancer research and drug development programs. As our understanding of the CTLH complex and its substrates grows, so too will the opportunities for developing innovative and effective cancer treatments based on GID4 recruitment.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 9. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
GID4 Ligand 3 and Chemical Probes: Tools for Interrogating the Pro/N-degron Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Pro/N-degron pathway is a crucial arm of the ubiquitin-proteasome system responsible for recognizing and targeting proteins with an N-terminal proline (Pro) for degradation. This pathway is implicated in a variety of cellular processes, making it an attractive target for therapeutic intervention. A key player in this pathway is the GID4 (Glucose-Induced Degradation protein 4) subunit of the CTLH (C-terminal to LisH) E3 ubiquitin ligase complex, which acts as the primary recognition component (N-recognin) for Pro/N-degrons.[1][2][3] The development of small molecule ligands that bind to GID4 provides powerful tools to study the intricacies of the Pro/N-degron pathway and explore its therapeutic potential.
This document provides detailed application notes and experimental protocols for utilizing GID4 Ligand 3 and other chemical probes to investigate the Pro/N-degron pathway.
GID4 Ligands for Pro/N-degron Pathway Research
Several small molecule ligands targeting the GID4 substrate-binding pocket have been identified, enabling researchers to modulate the activity of the CTLH E3 ligase complex. These ligands are invaluable for studying GID4-substrate interactions, identifying novel substrates, and developing targeted protein degradation (TPD) strategies.
This compound (Compound 16)
This compound, also referred to as compound 16 in the study by Chana et al. (2022), is a small molecule binder of human GID4.[2][4] It was identified through an NMR-based fragment screen followed by structure-guided optimization.[2][4]
PFI-7: A Potent Chemical Probe for GID4
PFI-7 is a potent, selective, and cell-active chemical probe that antagonizes the binding of Pro/N-degrons to human GID4.[1][5][6] Developed through a collaboration between Pfizer and the Structural Genomics Consortium (SGC), PFI-7, along with its negative control PFI-7N, serves as an excellent tool for cellular studies to investigate GID4-mediated recruitment to the CTLH complex.[7][8]
Quantitative Data of GID4 Ligands
The following table summarizes the binding affinities and cellular engagement data for key GID4 ligands.
| Ligand | Target | Assay | Value | Reference |
| This compound (Compound 16) | Human GID4 | Kd (in vitro) | 110 µM | [2] |
| Human GID4 | IC50 (FP assay) | 148.5 µM | [4] | |
| PFI-7 | Human GID4 | KD (SPR) | 79 nM (0.079 µM) | [5] |
| Human GID4 | KD (SPR) | 80 nM (0.08 µM) | [6][7] | |
| Human GID4 | EC50 (NanoBRET) | 0.6 µM | [6][7] | |
| PFI-7N (Negative Control) | Human GID4 | KD (SPR) | 5 µM | [6][7] |
| Compound 88 (DEL hit) | Human GID4 | Kd (in vitro) | 5.6 µM | [2][3] |
| Human GID4 | EC50 (in cells) | 558 nM (0.558 µM) | [2][3] |
Signaling Pathway and Experimental Workflow Diagrams
Pro/N-degron Pathway
Caption: The Pro/N-degron pathway for protein degradation.
GID4 Ligand Experimental Workflow
Caption: Experimental workflow for GID4 ligand studies.
Experimental Protocols
In Vitro Binding Affinity Determination by Fluorescence Polarization (FP)
This protocol is for determining the binding affinity of a GID4 ligand by competing with a fluorescently labeled peptide known to bind GID4.
Materials:
-
Recombinant human GID4 protein
-
Fluorescently labeled GID4 peptide probe (e.g., PGLWKS-FITC)
-
This compound or other test compounds
-
FP assay buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA)
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent peptide probe in the assay buffer.
-
Prepare a stock solution of recombinant GID4 protein in the assay buffer.
-
Prepare serial dilutions of the GID4 ligand in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add a constant concentration of the fluorescent peptide probe to each well.
-
Add a constant concentration of GID4 protein to each well (typically around its Kd for the probe).
-
Add the serially diluted GID4 ligand to the wells. Include control wells with no ligand (maximum polarization) and wells with no GID4 protein (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the ligand concentration.
-
Fit the data to a suitable competition binding model to determine the IC50 value.
-
Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm that the GID4 ligand binds to GID4 in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound or other test compounds
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-GID4 antibody
Procedure:
-
Cell Treatment:
-
Culture cells to confluency.
-
Treat the cells with the GID4 ligand at the desired concentration or with DMSO as a control.
-
Incubate for a specified time (e.g., 1 hour) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
-
Analysis by Western Blot:
-
Normalize the protein concentrations of the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-GID4 antibody to detect the amount of soluble GID4 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the percentage of soluble GID4 against the temperature for both the ligand-treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement.
-
In Vitro Ubiquitination Assay
This protocol assesses the effect of a GID4 ligand on the ubiquitination of a Pro/N-degron substrate.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D1)
-
Recombinant human CTLH complex (or purified GID4 with other core components)
-
Recombinant ubiquitin
-
Pro/N-degron substrate protein (e.g., a protein with an N-terminal proline)
-
This compound or other test compounds
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 2 mM DTT)
-
SDS-PAGE and Western blotting reagents
-
Anti-substrate antibody or anti-ubiquitin antibody
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, CTLH complex, ubiquitin, and the substrate protein in the ubiquitination reaction buffer.
-
Add the GID4 ligand or DMSO (control) to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Quenching the Reaction:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
-
Analysis by Western Blot:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with an antibody against the substrate protein to observe higher molecular weight bands corresponding to ubiquitinated forms. Alternatively, an anti-ubiquitin antibody can be used.
-
-
Data Analysis:
-
Compare the extent of substrate ubiquitination in the presence and absence of the GID4 ligand. A decrease in ubiquitination suggests that the ligand inhibits the GID4-substrate interaction.
-
Proximity-Dependent Biotinylation (BioID) for Interactome Analysis
This protocol is for identifying proteins that interact with GID4 in living cells, and how this is affected by a GID4 ligand.
Materials:
-
Cell line stably expressing a GID4-BioID2 fusion protein (e.g., HeLa Flp-In T-REx)
-
Tetracycline (for inducible expression)
-
GID4 Ligand (e.g., PFI-7)
-
Cell lysis buffer
-
Streptavidin-coated beads
-
Mass spectrometry reagents
Procedure:
-
Cell Culture and Induction:
-
Culture the GID4-BioID2 expressing cells.
-
Induce the expression of the fusion protein with tetracycline.
-
-
Labeling and Treatment:
-
Add biotin to the culture medium to initiate proximity labeling.
-
Treat one set of cells with the GID4 ligand and another with a vehicle control.
-
Incubate for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Enrichment:
-
Harvest and lyse the cells under denaturing conditions.
-
Incubate the cell lysates with streptavidin-coated beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
-
Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Digest the proteins into peptides (e.g., with trypsin).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the MS data.
-
Compare the protein profiles of the ligand-treated and control samples to identify proteins whose interaction with GID4 is displaced by the ligand. These are potential substrates of the Pro/N-degron pathway.
-
Conclusion
This compound and more advanced chemical probes like PFI-7 are essential tools for dissecting the Pro/N-degron pathway. The protocols outlined in this document provide a framework for researchers to investigate the binding of these ligands to GID4, confirm their engagement in a cellular context, and explore their effects on GID4-mediated ubiquitination and protein-protein interactions. These studies will undoubtedly contribute to a deeper understanding of the biological roles of the Pro/N-degron pathway and may pave the way for the development of novel therapeutics targeting this system.
References
- 1. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eubopen.org [eubopen.org]
- 7. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 8. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
Application Notes and Protocols for the Experimental Use of GID4 Ligands in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GID4 ligands, with a primary focus on the well-characterized chemical probe PFI-7, in a variety of cell culture-based experiments. The protocols and data presented herein are intended to facilitate research into the biology of the GID4 subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex and to aid in the development of novel therapeutics, including those for targeted protein degradation.
Introduction to GID4 and its Ligands
The human GID4 (hGID4) protein is a crucial component of the CTLH E3 ubiquitin ligase complex, serving as a substrate receptor.[1][2] This complex plays a significant role in cellular homeostasis by recognizing and targeting proteins for degradation via the ubiquitin-proteasome system.[2] GID4 specifically recognizes proteins containing a Pro/N-degron, which is a sequence with an unmodified N-terminal proline residue.[1][2]
The development of potent and selective small molecule ligands for GID4 has opened new avenues for investigating the functions of the CTLH complex.[2] PFI-7 is a potent, cell-active chemical probe that binds to the substrate-binding pocket of GID4, thereby antagonizing its interaction with Pro/N-degron-containing substrates.[2][3][4] This makes PFI-7 an invaluable tool for elucidating the cellular roles of GID4 and for exploring the potential of the CTLH complex in therapeutic strategies like targeted protein degradation (TPD).[3][5]
Applications in Cell Culture
The experimental use of GID4 ligands such as PFI-7 in cell culture enables a range of applications:
-
Target Engagement and Validation: Confirming that a GID4-targeted molecule interacts with its intended protein within a cellular environment.
-
Interrogating GID4 Biology: Studying the cellular consequences of inhibiting GID4 function, such as effects on cell migration and protein stability.
-
Identification of GID4 Substrates: Utilizing techniques like proximity-dependent biotinylation to identify novel interacting proteins and potential substrates of the GID4/CTLH complex.[3][6]
-
Facilitating Targeted Protein Degradation (TPD) Strategies: PFI-7 and similar molecules can serve as foundational scaffolds for the development of Proteolysis Targeting Chimeras (PROTACs) that hijack the CTLH E3 ligase for the degradation of specific proteins of interest.[5]
Quantitative Data for GID4 Ligands
The following tables summarize key quantitative data for PFI-7 and other exemplary GID4 ligands from various biochemical and cellular assays.
Table 1: Binding Affinity and Cellular Potency of PFI-7
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | 79 ± 7 nM | Surface Plasmon Resonance (SPR) | [7] |
| 80 nM | Surface Plasmon Resonance (SPR) | [8] | |
| Cellular Target Engagement (IC50) | 0.57 ± 0.04 µM | NanoBRET PPI Assay (HEK293T cells) | [9] |
| Cellular Target Engagement (EC50) | 0.6 µM | NanoBRET Assay | [8][10] |
| Peptide Displacement (Kdisp) | 4.1 ± 0.2 µM | Fluorescence Polarization Assay | [7][9] |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for GID4 Ligands
| Compound | Concentration | Effect on GID4 Thermal Stability | Cell Line | Reference |
| Compound 20964 | 10 µM | Significant Stabilization | HeLa | [1] |
| 1 µM | Significant Stabilization | HeLa | [1] | |
| Compound 12966 | 30 µM | Significant Stabilization | HeLa | [1] |
GID4 Signaling Pathway
GID4 is involved in regulating cell migration through its interaction with ARHGAP11A, a RhoA-GTPase activating protein. Inhibition of GID4 by a ligand like PFI-7 prevents the degradation of ARHGAP11A, leading to its accumulation. This, in turn, inactivates RhoA, a key regulator of the actin cytoskeleton, thereby impairing cell motility.
Caption: GID4-mediated degradation of ARHGAP11A and its inhibition by a ligand.
Experimental Protocols
Here are detailed protocols for key cellular assays to study GID4 and its ligands.
NanoBRET™ Target Engagement Assay
This assay quantitatively measures the binding of a ligand to GID4 in living cells.[11][12] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged GID4 (the donor) and a fluorescently labeled tracer that binds to GID4 (the acceptor). A test compound that binds to GID4 will compete with the tracer, leading to a decrease in the BRET signal.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Transfect cells with a plasmid encoding for GID4 fused to NanoLuc® luciferase using a suitable transfection reagent.
-
-
Cell Plating:
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Plate the cells in a 96-well white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the GID4 ligand (e.g., PFI-7) in Opti-MEM®.
-
Prepare the fluorescent tracer at the desired concentration in Opti-MEM®.
-
Add the ligand dilutions and the tracer to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Substrate Addition and Measurement:
-
Prepare the NanoBRET™ substrate solution according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate within 10 minutes on a luminometer capable of measuring donor emission (460nm) and acceptor emission (618nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to the vehicle control.
-
Plot the normalized BRET ratio against the ligand concentration and fit the data to a dose-response curve to determine the IC50 value.
-
HiBiT-based Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement by measuring the thermal stabilization of a protein upon ligand binding.[13][14] The HiBiT-based format offers a high-throughput alternative to traditional Western blot-based CETSA.[1]
Caption: Workflow for the HiBiT-based Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Transfection:
-
Culture HeLa cells and transfect them with a plasmid encoding GID4 tagged with the HiBiT peptide.[1]
-
-
Compound Treatment:
-
Harvest and resuspend the transfected cells.
-
Treat the cells with the GID4 ligand at the desired concentration or with a vehicle control (e.g., DMSO) for 1 hour.[1]
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 65°C) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis:
-
After heating, cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
-
Luminescence Detection:
-
Transfer the supernatant (containing the soluble protein fraction) to a white 96-well plate.
-
Add the LgBiT protein and luciferase substrate according to the manufacturer's protocol.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal as a function of temperature for both the ligand-treated and vehicle-treated samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition.
-
The difference in Tm (ΔTm) between the treated and control samples indicates the degree of thermal stabilization by the ligand.
-
Proximity-Dependent Biotinylation (BioID) for GID4 Interactor Discovery
BioID is a technique used to identify proteins that are in close proximity to a protein of interest within a living cell.[15][16] This is achieved by fusing the protein of interest (in this case, GID4) to a promiscuous biotin (B1667282) ligase (BioID2). In the presence of biotin, this enzyme biotinylates nearby proteins, which can then be purified and identified by mass spectrometry. PFI-7 can be used in this assay to identify interactors that bind to the GID4 substrate-binding pocket.[9]
Caption: Workflow for Proximity-Dependent Biotinylation (BioID).
Protocol:
-
Cell Line Generation:
-
Generate a stable cell line (e.g., HeLa or HEK293) that inducibly expresses GID4 fused to the BioID2 enzyme.
-
-
Cell Culture and Treatment:
-
Culture the cells and induce the expression of the BioID2-GID4 fusion protein (e.g., with doxycycline).
-
Supplement the culture medium with biotin (e.g., 50 µM).
-
Treat one set of cells with the GID4 ligand (e.g., PFI-7 at 1 µM) and another set with vehicle (DMSO).
-
Incubate for 24 hours.
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a buffer containing detergents to solubilize proteins.
-
-
Purification of Biotinylated Proteins:
-
Incubate the cell lysates with streptavidin-coated magnetic beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Mass Spectrometry Analysis:
-
Perform on-bead tryptic digestion of the captured proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the mass spectrometry data using a protein database.
-
Compare the list of identified proteins between the PFI-7-treated and DMSO-treated samples to identify proteins whose interaction with GID4 is dependent on the availability of the substrate-binding pocket. Proteins that are depleted in the PFI-7 treated sample are candidate interactors that bind via the degron-binding pocket.
-
References
- 1. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. eubopen.org [eubopen.org]
- 9. A chemical probe to modulate human GID4 Pro/N-degron interactions | bioRxiv [biorxiv.org]
- 10. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Proximity-dependent biotinylation technologies for mapping RNA-protein interactions in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches* | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Developing GID4-Based Degraders with Ligand 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of GID4-based degraders utilizing a hypothetical, yet representative, high-affinity GID4 ligand, herein referred to as "Ligand 3." The protocols and data presented are synthesized from established methodologies in the field of targeted protein degradation (TPD).
Introduction to GID4-Based Degraders
Targeted protein degradation is a revolutionary therapeutic strategy that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to eliminate disease-causing proteins.[1][2][3] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, inducing the formation of a ternary complex.[2][4][5] This proximity-induced event leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[6][7]
While much of the TPD field has focused on E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL), there is a growing interest in expanding the repertoire of utilized E3 ligases to overcome potential resistance and expand the scope of degradable targets.[7][8] The Glucose-induced degradation protein 4 (GID4), a substrate receptor of the human CTLH E3 ligase complex, has emerged as a promising candidate for TPD.[8][9][10] GID4 is attractive because it is expressed in most tissue types and localizes to both the cytosol and the nucleus.[8] This provides an opportunity for the induced degradation of targets in multiple cellular compartments.[8]
This document outlines the necessary steps to develop a GID4-based degrader using "Ligand 3," a conceptual high-affinity binder of GID4.
GID4 Signaling Pathway and Degrader Mechanism of Action
GID4 is a component of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[9][11] This complex recognizes specific protein substrates for ubiquitination and subsequent degradation.[9] GID4 functions as the substrate recognition subunit, specifically binding to proteins with a Pro/N-degron, which consists of an unmodified N-terminal proline followed by a small residue.[11][12]
A GID4-based PROTAC, constructed with Ligand 3, a warhead for a protein of interest (POI), and a linker, hijacks this natural process. The Ligand 3 moiety of the PROTAC binds to GID4, while the POI warhead binds to the target protein. This induces the formation of a GID4-PROTAC-POI ternary complex, bringing the POI into close proximity with the CTLH E3 ligase machinery. This proximity results in the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.
Caption: GID4-mediated targeted protein degradation pathway.
Experimental Workflow for Degrader Development
The development and evaluation of a GID4-based degrader using Ligand 3 follows a structured workflow, from initial design to in vivo testing.
Caption: Experimental workflow for GID4-based degrader development.
Data Presentation: Quantitative Summary
The following tables summarize hypothetical, yet realistic, quantitative data for a GID4-based degrader developed using Ligand 3, targeting the Bromodomain-containing protein 4 (BRD4) as a proof-of-concept.
Table 1: Binding Affinities of Degrader Components
| Compound | Target | Assay Method | Binding Affinity (Kd, nM) |
| Ligand 3 | GID4 | Isothermal Titration Calorimetry (ITC) | 85 |
| JQ1 (BRD4 Ligand) | BRD4(BD1) | Surface Plasmon Resonance (SPR) | 50 |
| Degrader (Ligand 3-linker-JQ1) | GID4 | SPR | 110 |
| Degrader (Ligand 3-linker-JQ1) | BRD4(BD1) | SPR | 75 |
Table 2: In Vitro and Cellular Degradation Efficacy
| Compound | Cell Line | DC50 (nM) | Dmax (%) |
| Degrader (Ligand 3-linker-JQ1) | 293T | 25 | >90 |
| Degrader (Ligand 3-linker-JQ1) | HeLa | 40 | >85 |
| Degrader (Ligand 3-linker-JQ1) | MV4-11 | 15 | >95 |
Table 3: Cellular Antiproliferative Activity
| Compound | Cell Line | Assay | GI50 (nM) |
| Degrader (Ligand 3-linker-JQ1) | MV4-11 | CellTiter-Glo | 8 |
| JQ1 | MV4-11 | CellTiter-Glo | 150 |
Key Experimental Protocols
Protocol 1: GID4 Protein Expression and Purification
-
Construct Generation : Clone the human GID4 substrate recognition domain (e.g., residues 124-289) into a bacterial expression vector (e.g., pET-SUMO) with an N-terminal His6-SUMO tag.
-
Protein Expression : Transform the construct into E. coli BL21(DE3) cells. Grow the cells at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow at 18°C for 16-18 hours.
-
Cell Lysis : Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors). Lyse the cells by sonication.
-
Affinity Chromatography : Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Tag Cleavage and Further Purification : Dialyze the eluted protein against a low-salt buffer and cleave the His6-SUMO tag with SUMO protease overnight at 4°C. Remove the tag and protease by passing the sample through a second Ni-NTA column.
-
Size-Exclusion Chromatography : Further purify the GID4 protein by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Quality Control : Assess the purity and homogeneity of the protein by SDS-PAGE and confirm its identity by mass spectrometry.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
-
Sample Preparation : Prepare the purified GID4 protein at a concentration of 20-50 µM in the final dialysis buffer. Prepare Ligand 3 at a 10-20 fold higher concentration in the same buffer.
-
ITC Experiment : Perform the ITC experiment using a suitable microcalorimeter. Typically, inject 2-3 µL of the ligand solution into the sample cell containing the protein solution at 25°C. A total of 15-20 injections are usually sufficient.
-
Data Analysis : Analyze the raw ITC data by integrating the heat changes associated with each injection. Fit the integrated data to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Protocol 3: Western Blot for Cellular Protein Degradation
-
Cell Culture and Treatment : Plate cells (e.g., 293T, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the GID4-based degrader or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer : Normalize the protein lysates and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the protein of interest (e.g., BRD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection : Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification : Densitometrically quantify the protein bands and normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the DMSO-treated control.
Protocol 4: DC50 and Dmax Determination
-
Experiment : Perform a Western blot analysis as described in Protocol 3, using a wide range of degrader concentrations (e.g., 0.1 nM to 10 µM).
-
Data Analysis : Plot the percentage of remaining protein against the logarithm of the degrader concentration.
-
Curve Fitting : Fit the data to a four-parameter variable slope non-linear regression model using appropriate software (e.g., GraphPad Prism).
-
Parameter Extraction : From the fitted curve, determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation).
Structure-Activity Relationship (SAR) Considerations
The optimization of a GID4-based degrader involves a careful balance of the affinities for GID4 and the POI, as well as the properties of the linker.
Caption: Logical relationships in SAR for degrader optimization.
Conclusion
The development of GID4-based degraders represents an exciting frontier in targeted protein degradation. By leveraging potent and selective GID4 ligands like the conceptual "Ligand 3," researchers can expand the arsenal (B13267) of tools to combat diseases driven by aberrant protein function. The protocols and guidelines presented here provide a solid framework for the design, synthesis, and evaluation of novel GID4-based PROTACs, paving the way for the development of next-generation protein degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.dana-farber.org [labs.dana-farber.org]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 6. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopic Analysis of GID4-Ligand Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of ligand binding to the GID4 (Glucose-induced degradation protein 4) substrate receptor subunit of the CTLH E3 ubiquitin ligase complex. The protocols detailed below are based on established methodologies for fragment-based screening and ligand interaction analysis, with a specific focus on "GID4 Ligand 3," a representative fragment hit.
Application Notes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique for studying protein-ligand interactions at atomic resolution. It is particularly well-suited for fragment-based drug discovery (FBDD) campaigns targeting proteins like GID4 due to its ability to detect weak binding events characteristic of small fragment ligands. The primary methods employed are protein-observed techniques, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, and ligand-observed techniques, including Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY).
¹H-¹⁵N HSQC for Fragment Screening and Binding Site Mapping: This is a protein-observed method that requires isotopic labeling of the protein (¹⁵N). Each peak in the 2D HSQC spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone. Upon ligand binding, changes in the chemical environment of amino acid residues at or near the binding site result in perturbations of their corresponding peak positions (Chemical Shift Perturbations, CSPs) or a decrease in peak intensity due to line broadening. By monitoring these changes, one can identify binding fragments from a library and map the location of the binding site on the protein. A 2022 study by Chana et al. successfully employed this method to screen a 1000-compound fragment library against GID4, identifying several initial hits, including the fragment referred to here as this compound.[1][2]
Ligand-Observed NMR for Confirmation of Binding: STD NMR and WaterLOGSY are powerful ligand-observed techniques that do not require protein labeling and are effective for detecting weak to moderate binding affinities.
-
Saturation Transfer Difference (STD) NMR: In this experiment, a selective saturation pulse is applied to a region of the spectrum where only protein resonances appear. This saturation is transferred to a binding ligand through spin diffusion. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals of the binding ligand will appear in the resulting difference spectrum. The relative intensities of the signals in the STD spectrum can provide information about which parts of the ligand are in closest proximity to the protein.
-
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique relies on the transfer of magnetization from bulk water to the ligand via the protein. In the presence of a protein, ligands that bind will show opposite signed signals compared to non-binding molecules. This method is highly sensitive for detecting weak interactions.
Quantitative Data Summary
The following table summarizes the binding data for selected fragment hits identified in the NMR screen by Chana et al. (2022), including the representative "this compound".
| Ligand | Method | Parameter | Value | Reference |
| Fragment 1 | DSF | ΔTm (°C) | 6.7 | [2] |
| Fragment 3 | NMR | HSQC | Perturbation Observed | [2] |
| Fragment 4 | DSF | ΔTm (°C) | 4.5 | [2] |
| Fragment 7 | DSF | ΔTm (°C) | 3.2 | [2] |
| Compound 16 | ITC | Kd (μM) | 110 | [2] |
| Compound 67 | ITC | Kd (μM) | 17 | [2] |
| Compound 88 | ITC | Kd (μM) | 5.6 | [2] |
Experimental Protocols
Protocol 1: ¹H-¹⁵N HSQC-Based Fragment Screening against GID4
This protocol outlines the steps for screening a fragment library against ¹⁵N-labeled GID4 to identify binding compounds.
1. Protein Expression and Purification:
- Express the substrate-binding domain of human GID4 (residues 124-289) in E. coli BL21(DE3) cells using a suitable expression vector (e.g., pET-28a).
- Grow the cells in M9 minimal media supplemented with ¹⁵NH₄Cl as the sole nitrogen source.
- Induce protein expression with IPTG and purify the protein using affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography.
- The final buffer for NMR should be optimized for protein stability, for example: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 10% D₂O.
2. NMR Sample Preparation:
- Prepare a stock solution of ¹⁵N-labeled GID4 at a concentration of 100-200 µM in the final NMR buffer.
- Prepare stock solutions of fragment compounds in DMSO-d₆. For screening, fragments are often pooled to increase throughput. A common approach is to create pools of 5-10 fragments, with each fragment at a stock concentration of 100 mM.
- The final NMR sample should contain 50-100 µM ¹⁵N-GID4 and each fragment at a final concentration of 200-500 µM. The final DMSO-d₆ concentration should be kept constant across all samples and should not exceed 5%.
3. NMR Data Acquisition:
- Acquire a reference ¹H-¹⁵N HSQC spectrum of ¹⁵N-GID4 in the NMR buffer containing the same final concentration of DMSO-d₆ as the screening samples.
- Acquire ¹H-¹⁵N HSQC spectra for each fragment pool.
- Spectrometer: 600 MHz or higher, equipped with a cryoprobe.
- Experiment: Standard 2D ¹H-¹⁵N HSQC with water suppression.
- Typical Parameters:
- Temperature: 298 K
- ¹H Spectral Width: 16 ppm
- ¹⁵N Spectral Width: 35 ppm
- Acquisition Time: ~10-15 minutes per sample
- Number of Scans: 8-16
4. Data Analysis:
- Process and visualize the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe, Sparky).
- Overlay the spectra of the GID4-fragment mixtures with the reference GID4 spectrum.
- Identify "hit" pools by observing significant chemical shift perturbations (CSPs) or severe line broadening of specific GID4 resonances.
- Deconvolute the hit pools by testing each fragment individually to identify the specific binder(s).
Protocol 2: STD NMR for Binding Confirmation
This protocol describes how to confirm the binding of a hit fragment, such as this compound, using STD NMR.
1. NMR Sample Preparation:
- Prepare a sample containing 10-20 µM of unlabeled GID4 and 1 mM of the ligand in a deuterated buffer (e.g., 20 mM HEPES-d₁₈ pH 7.5, 150 mM NaCl, 1 mM TCEP in 99.9% D₂O).
- Prepare a control sample containing only the ligand at the same concentration.
2. NMR Data Acquisition:
- Spectrometer: 500 MHz or higher.
- Experiment: 1D STD with water suppression.
- On-resonance Saturation: Set the irradiation frequency to a region where only protein signals are present (e.g., -1.0 ppm).
- Off-resonance Saturation: Set the irradiation frequency to a region far from any protein or ligand signals (e.g., 30 ppm).
- Saturation Time: Typically 2 seconds, using a train of Gaussian-shaped pulses.
- The final STD spectrum is the difference between the off-resonance and on-resonance spectra.
3. Data Analysis:
- Process the spectra and observe the STD difference spectrum.
- The presence of signals in the STD spectrum confirms binding. The relative signal intensities can be used to map the binding epitope of the ligand.
Visualizations
References
Application Notes and Protocols: X-ray Crystallography of GID4 in Complex with Ligand 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural determination of the human Glucose-induced degradation protein 4 (GID4) in complex with a small molecule inhibitor, herein referred to as Ligand 3. GID4 is a substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, a key player in the ubiquitin-proteasome system.[1][2][3] Understanding the molecular interactions between GID4 and small molecule ligands is crucial for the development of novel therapeutics, particularly in the field of targeted protein degradation (TPD).[1][4][5]
Introduction to GID4 and its Role in Targeted Protein Degradation
GID4 functions by recognizing proteins with a specific N-terminal degron, particularly those commencing with a proline residue, marking them for ubiquitination and subsequent degradation by the proteasome.[1][2][4] The GID4 substrate binding pocket is a deep cavity formed by an eight-strand β-barrel, which exhibits a significant degree of plasticity, making it an attractive target for small molecule inhibitors and degraders.[4][6][7] By developing ligands that bind to this pocket, it is possible to modulate the activity of the CTLH complex and induce the degradation of specific target proteins.[4][5][8] Recent studies have successfully identified and characterized several small molecule binders of GID4 using techniques such as fragment-based NMR and DNA-encoded library (DEL) screening.[4][5]
Data Summary: GID4-Ligand Interactions
The following table summarizes the binding affinities and thermal stability data for representative small molecule ligands targeting GID4, analogous to the "Ligand 3" discussed in this protocol.
| Ligand | Screening Method | Dissociation Constant (Kd) | IC50 | Thermal Shift (ΔTm) | PDB ID |
| Fragment 1 | NMR Fragment Screen | - | - | +5.2°C | 7U3E |
| Fragment 4 | NMR Fragment Screen | - | - | +7.5°C | 7U3F |
| Fragment 7 | NMR Fragment Screen | - | - | +9.1°C | 7U3H |
| Compound 16 | Structure-Guided Optimization | 110 µM | - | - | 7U3I |
| Compound 67 | Structure-Guided Optimization | 17 µM | 18.9 µM | - | - |
| Compound 88 | DNA-Encoded Library Screen | 5.6 µM | 5.4 µM | +8.8°C | - |
| PFI-7 | Chemical Probe Development | - | - | - | - |
Data compiled from multiple sources.[4][5][9][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted protein degradation pathway involving the GID4-CTLH complex and the general experimental workflow for determining the crystal structure of GID4 in complex with a ligand.
Caption: Targeted protein degradation pathway mediated by the GID4-CTLH complex.
Caption: Experimental workflow for GID4-Ligand 3 X-ray crystallography.
Experimental Protocols
Protein Expression and Purification
A construct of human GID4 (e.g., residues 124-289) is typically used for structural studies.
-
Expression:
-
Clone the GID4 construct into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transform the plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP) and lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
(Optional) Cleave the His-tag with a specific protease (e.g., TEV protease) and pass the protein solution back through the Ni-NTA column to remove the cleaved tag and protease.
-
Perform size-exclusion chromatography (e.g., using a Superdex 75 column) with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to obtain highly pure and homogenous GID4 protein.[11][12]
-
Concentrate the protein to a suitable concentration for crystallization (e.g., 10-20 mg/mL).[11]
-
Co-crystallization of GID4 with Ligand 3
-
Complex Formation:
-
Incubate the purified GID4 protein with a 2-5 fold molar excess of Ligand 3 (dissolved in a suitable solvent like DMSO) for at least 1 hour on ice.
-
-
Crystallization Screening:
-
Use the sitting-drop or hanging-drop vapor diffusion method for crystallization trials.[13][14][15]
-
Set up crystallization screens using commercially available kits (e.g., Hampton Research Crystal Screen).[11]
-
In a typical setup, mix 1 µL of the GID4-Ligand 3 complex with 1 µL of the reservoir solution and equilibrate against 100 µL of the reservoir solution at a constant temperature (e.g., 20°C).[15]
-
Monitor the drops for crystal growth over several days to weeks.
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.
-
X-ray Diffraction Data Collection and Processing
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the drop using a cryo-loop.
-
Briefly soak the crystals in a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
-
Data Collection:
-
Data Processing:
-
Process the raw diffraction images using software packages like MOSFLM, HKL2000, or XDS.[18][19]
-
The main steps include:
-
Indexing: Determining the unit cell parameters and crystal lattice symmetry.[18]
-
Integration: Measuring the intensity of each diffraction spot.[18][19]
-
Scaling and Merging: Placing all integrated intensities on a common scale and merging symmetry-related reflections to generate the final dataset.[18][19]
-
-
Structure Determination and Refinement
-
Structure Solution:
-
Solve the crystal structure using the molecular replacement (MR) method, provided a homologous structure is available in the Protein Data Bank (PDB).[16] A previously determined structure of GID4 (e.g., PDB ID: 6CDC) can be used as a search model.
-
-
Model Building and Refinement:
-
Use molecular graphics software (e.g., Coot) to manually build the model into the electron density map, including fitting the Ligand 3 molecule.
-
Refine the atomic model against the experimental diffraction data using refinement software (e.g., PHENIX or REFMAC5). This process iteratively improves the fit of the model to the data, optimizing parameters such as atomic coordinates, B-factors, and occupancies.
-
-
Structure Validation:
-
Validate the final refined structure using tools like MolProbity to check for geometric correctness and overall quality.
-
Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).
-
Conclusion
The protocols outlined above provide a robust framework for the X-ray crystallographic analysis of GID4 in complex with small molecule ligands. The resulting structural information is invaluable for understanding the molecular basis of ligand binding and for guiding the structure-based design of more potent and selective modulators of the CTLH E3 ligase complex for therapeutic applications.
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. uniprot.org [uniprot.org]
- 3. GID4 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 12. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein crystallization - Wikipedia [en.wikipedia.org]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 18. portlandpress.com [portlandpress.com]
- 19. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GID4 Ligand Binding Affinity: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the binding affinity of ligands to GID4 (Glucose-induced degradation protein 4).
Frequently Asked Questions (FAQs)
Q1: What is GID4 and what is its primary function?
A1: GID4 is the substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin-protein ligase complex.[1][2] Its main role is to recognize proteins with specific N-terminal amino acid sequences, particularly those starting with a proline residue (Pro/N-degrons), and target them for ubiquitination and subsequent degradation by the proteasome.[2][3][4] This pathway is crucial for cellular homeostasis and the regulation of various biological processes, including metabolism.[2][5]
Q2: I have a GID4 ligand with low binding affinity. What general strategies can I employ to improve it?
A2: Improving ligand-protein binding affinity is a multifactorial process. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your ligand and assess the impact on binding affinity to identify key functional groups and favorable modifications.[6]
-
Structure-Based Drug Design (SBDD): Utilize the crystal structure of GID4 in complex with your ligand to guide the design of new analogs with improved interactions with the binding pocket.[7]
-
Fragment-Based Approaches:
-
Computational Modeling: Employ computational methods like molecular dynamics simulations and free energy calculations to predict the binding affinity of new ligand designs and understand the energetic contributions of different interactions.[8][9]
-
High-Throughput Screening: Screen libraries of compounds to identify new scaffolds or modifications that enhance binding.[10]
Q3: What are the key features of the GID4 ligand binding pocket that I should consider in my design strategy?
A3: The GID4 substrate binding pocket is a deep cavity formed by an eight-strand β-barrel.[11][12] Key characteristics to consider include:
-
Hydrophobic Interactions: The pocket contains hydrophobic residues, such as Tyr258 and Tyr273, which can be exploited by incorporating corresponding hydrophobic moieties in your ligand.[13]
-
Hydrogen Bonding: The binding pocket can form hydrogen bonds with ligands. For instance, the benzimidazole (B57391) group of the known binder PFI-7 forms hydrogen bonds with GID4.[6]
-
Conformational Plasticity: The loops surrounding the binding pocket (L1-L4) exhibit a significant degree of plasticity, which can be leveraged to accommodate different ligand chemotypes.[12][13] The binding of some fragments has been shown to induce major conformational changes in these loops.[6][12]
Q4: Are there any known small molecule binders for GID4 that I can use as a reference?
A4: Yes, several small molecule binders for GID4 have been identified through fragment-based screening and DNA-encoded library (DEL) screening. These can serve as excellent starting points or reference compounds.
| Compound/Fragment | Binding Affinity (Kd) | Assay Method | Reference |
| 88 | 5.6 µM | In vitro | [6][12] |
| 67 | 17 µM | Isothermal Titration Calorimetry (ITC) | [6] |
| 16 | 110 µM | In vitro | [6] |
| PFI-7 | sub-100 nM | Not Specified | [7] |
| Compound 14 | 0.03 µM (30 nM) | Not Specified | [13] |
| PGLWKS degron peptide | 2.13 µM | Surface Plasmon Resonance (SPR) | [13] |
Troubleshooting Guides
Issue 1: High background noise in my ligand binding assay.
-
Question: I am observing high background noise in my binding assay, making it difficult to determine the true signal. What could be the cause and how can I fix it?
-
Answer: High background noise in ligand binding assays can stem from several factors. A primary cause is non-specific binding of your ligand to components of the assay system other than GID4.[14][15]
-
Troubleshooting Steps:
-
Optimize Blocking Conditions: Ensure that you are using an appropriate blocking agent (e.g., bovine serum albumin, non-fat dry milk) at an optimal concentration to minimize non-specific interactions.[14]
-
Check Buffer Composition: Components in your assay buffer could be interacting with your ligand. Consider evaluating different buffer compositions or adding detergents (e.g., Tween-20) at low concentrations to reduce non-specific binding.[15]
-
Reduce Protein Concentration: If using a cell-based or membrane preparation, you may be using too much total protein, which can increase non-specific binding. Try titrating the amount of protein to find the optimal concentration.[16][17]
-
Validate with a Negative Control: Use a protein that is not expected to bind your ligand to confirm that the observed signal is specific to GID4.
-
-
Issue 2: Low signal or no detectable binding in my assay.
-
Question: My ligand is expected to bind to GID4, but I am seeing a very low signal or no binding at all. What should I check?
-
Answer: A low or absent signal can be due to issues with the protein, the ligand, or the assay conditions.
-
Troubleshooting Steps:
-
Verify Protein Quality and Activity: Confirm that your GID4 protein is correctly folded and active. Protein degradation or aggregation can abolish binding.[15] Consider running a quality control check, such as SDS-PAGE or dynamic light scattering.
-
Check Ligand Integrity and Concentration: Ensure your ligand has not degraded and that its concentration is accurately determined. Errors in ligand concentration will directly impact the measurement of binding affinity.[18]
-
Optimize Assay Conditions:
-
Incubation Time: The incubation time may be too short to allow the binding to reach equilibrium. Try increasing the incubation time.[16]
-
Temperature: Binding interactions can be sensitive to temperature. Ensure your assay is performed at a consistent and optimal temperature.[15][19]
-
pH and Ionic Strength: The pH and ionic strength of the buffer can influence binding. Verify that these are within the optimal range for the GID4-ligand interaction.[16]
-
-
Increase Ligand Concentration: If the binding affinity is weak, you may need to use higher concentrations of your ligand to observe a signal. The concentration range should ideally span from 10-fold below to 10-fold above the expected dissociation constant (Kd).[20]
-
-
Issue 3: Poor reproducibility of binding affinity measurements.
-
Question: I am getting inconsistent results between experiments when measuring the binding affinity of my ligand. How can I improve reproducibility?
-
Answer: Poor reproducibility often points to inconsistencies in experimental execution.
-
Troubleshooting Steps:
-
Standardize Protocols: Develop and strictly adhere to a standardized protocol for all steps of the assay, from reagent preparation to data analysis.[14]
-
Ensure Consistent Reagent Preparation: Prepare reagents in large batches and aliquot them to minimize batch-to-batch variability. Ensure all solutions are thoroughly mixed before use.[16]
-
Calibrate Equipment: Regularly calibrate all equipment used in the assay, such as pipettes and detection instruments, to ensure accuracy and precision.[14]
-
Control for DMSO Effects: If your ligand is dissolved in DMSO, ensure that the final concentration of DMSO is consistent across all samples, including controls, as it can have high heats of dilution which can interfere with measurements, especially in ITC.[18]
-
Perform Replicates: Run each experiment with sufficient technical and biological replicates to assess variability and ensure the reliability of your results.
-
-
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
Isothermal Titration Calorimetry (ITC) is a technique that measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[19][21]
Materials:
-
Purified GID4 protein
-
Ligand of interest
-
Identical, degassed assay buffer for both protein and ligand[18]
-
ITC instrument (e.g., MicroCal ITC200)[18]
-
Hamilton syringe for loading[19]
Methodology:
-
Sample Preparation:
-
Dialyze both the GID4 protein and the ligand against the same buffer to avoid buffer mismatch, which can create large heats of dilution.[22]
-
Determine the concentrations of the protein and ligand accurately. Errors in concentration will directly affect the calculated binding parameters.[18][19]
-
A good starting point for concentrations is 5-50 µM of GID4 in the sample cell and a 10-20 fold molar excess of the ligand in the syringe (e.g., 50-500 µM).[18][22]
-
Centrifuge or filter samples to remove any aggregates.[18][22]
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe according to the manufacturer's protocol.[19]
-
Set the experimental temperature (e.g., 20-25 °C) and stirring speed (e.g., 750 rpm).[19][23]
-
Load approximately 350 µl of the GID4 solution into the sample cell, being careful to avoid bubbles.[23]
-
Carefully fill the injection syringe with the ligand solution.[23]
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µl) to account for any initial mixing effects, followed by a series of larger, spaced injections (e.g., 2 µl each, spaced by 180 seconds).[23]
-
Continue the injections until the heat signal approaches zero, indicating that the protein is saturated with the ligand.[19]
-
-
Data Analysis:
-
Integrate the heat signal for each injection to generate a binding isotherm, which is a plot of the heat change per injection versus the molar ratio of ligand to protein.
-
Fit the binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.[22]
-
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. It allows for the determination of association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).[20][24]
Materials:
-
Purified GID4 protein (ligand for immobilization)
-
Ligand of interest (analyte in solution)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)[25]
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Running buffer
Methodology:
-
Ligand Immobilization:
-
Select a suitable sensor chip and immobilization strategy. For example, amine coupling is a common method for immobilizing proteins.[24]
-
Activate the sensor surface (e.g., with a mixture of EDC and NHS).[24]
-
Inject the GID4 protein over the activated surface to achieve covalent immobilization. The amount of immobilized protein will affect the binding response.[26]
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the analyte (your ligand) in the running buffer. A typical concentration range would be 5-10 concentrations spanning from 0.1x to 10x the expected Kd.[20][26]
-
Inject the different concentrations of the analyte over the immobilized GID4 surface at a constant flow rate (e.g., 10-30 µl/minute).[24][26] This is the association phase .
-
After the injection, flow the running buffer over the surface to allow the bound analyte to dissociate. This is the dissociation phase .[26]
-
-
Surface Regeneration:
-
Data Analysis:
-
The binding events are recorded as a sensorgram, which plots the response units (RU) versus time.[20]
-
Subtract the response from a reference channel (a control surface with no immobilized GID4) to correct for bulk refractive index changes.[26]
-
Fit the association and dissociation curves for each analyte concentration to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine ka, kd, and Kd (Kd = kd/ka).
-
Signaling Pathways and Workflows
Caption: GID4-mediated protein degradation pathway.
Caption: Iterative workflow for ligand affinity improvement.
Caption: A decision tree for troubleshooting binding assays.
References
- 1. GID4 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. mdpi.com [mdpi.com]
- 3. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improved Ligand-Protein Binding Affinity Predictions Using Multiple Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving Binding Affinity and Selectivity of Computationally Designed Ligand-Binding Proteins Using Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. swordbio.com [swordbio.com]
- 15. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. cbgp.upm.es [cbgp.upm.es]
- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 23. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 24. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 25. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GID4 Ligand 3 PROTAC Design
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs) that utilize the GID4 E3 ligase. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the design and experimental validation of GID4-based PROTACs, using a hypothetical "GID4 Ligand 3" as an example.
Frequently Asked Questions (FAQs)
Q1: What is GID4 and why is it an emerging E3 ligase for PROTACs?
A1: GID4 (Glucose-Induced Degradation Protein 4) is a substrate recognition subunit of the human CTLH (C-terminal to LisH) E3 ligase complex.[1][2] It has gained interest as a target for PROTACs because it expands the toolbox of available E3 ligases beyond the more commonly used Cereblon (CRBN) and Von Hippel-Lindau (VHL).[1][2] Utilizing a different E3 ligase like GID4 could offer advantages in terms of tissue-specific expression, overcoming resistance mechanisms, and potentially degrading a different subset of target proteins.[2]
Q2: My this compound-based PROTAC shows low or no degradation of my target protein. What are the initial troubleshooting steps?
A2: When a PROTAC fails to induce degradation, a systematic evaluation of the entire mechanism is necessary.[3][4] The process should begin with confirming target degradation, followed by investigating cellular permeability, target engagement, ternary complex formation, ubiquitination, and finally, proteasomal activity.[3]
Initial checkpoints include:
-
Compound Integrity: Verify the chemical structure, purity, and stability of your PROTAC.
-
GID4 Expression: Confirm that your cell line expresses sufficient levels of GID4.[4]
-
Target Engagement: Ensure your PROTAC can independently bind to both the target protein and GID4 (binary engagement).[4]
-
Check for the "Hook Effect": Test a broad concentration range (e.g., 1 nM to 10 µM) as high concentrations can sometimes lead to reduced degradation.[4][5]
Q3: How do I confirm that my this compound PROTAC is entering the cells and engaging the target?
A3: Poor cell permeability is a common challenge for PROTACs due to their high molecular weight.[6] Several assays can be used to confirm cellular entry and target engagement:
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement within intact cells.
-
NanoBRET™ Assays: These live-cell assays can quantitatively measure the affinity of a degrader for an E3 ligase and can also be adapted to assess ternary complex formation.[7][8]
Q4: I have confirmed target engagement, but degradation is still weak. Could the issue be with ternary complex formation?
A4: Yes, the formation of a stable and productive ternary complex (Target Protein-PROTAC-GID4) is crucial for degradation.[8] Several factors can influence this:
-
Linker Optimization: The length, composition, and attachment points of the linker are critical for optimal ternary complex formation.[5] Systematically varying the linker is a key strategy to improve degradation.
-
Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, is highly desirable for stable ternary complex formation.[9] Biophysical assays can be used to measure cooperativity.
Q5: How can I mitigate the "hook effect" in my experiments?
A5: The "hook effect" is the paradoxical decrease in target degradation at high PROTAC concentrations.[5] This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-GID4) rather than the productive ternary complex.[5][10] To mitigate this:
-
Optimize PROTAC Concentration: Perform a wide dose-response curve to identify the optimal concentration for maximal degradation.
-
Enhance Cooperativity: Rational design of the PROTAC, particularly the linker, can introduce favorable protein-protein interactions that stabilize the ternary complex, even at higher concentrations.[5]
Troubleshooting Guides
Problem 1: No degradation of the target protein is observed.
| Possible Cause | Recommended Solution |
| Low Cell Permeability | Assess PROTAC permeability using assays like PAMPA or Caco-2 assays.[6] Modify the PROTAC structure to improve physicochemical properties. |
| Poor Ternary Complex Formation | Synthesize a library of PROTACs with varying linker lengths and compositions to identify an optimal linker.[11] Use biophysical assays (e.g., SPR, FRET, AlphaLISA) to directly measure ternary complex formation.[9][12][13] |
| Low GID4 Expression in Cell Line | Quantify GID4 protein levels in your chosen cell line via Western blot or mass spectrometry.[4] Consider using a different cell line with higher endogenous GID4 expression. |
| PROTAC Instability | Assess the chemical stability of the PROTAC in cell culture media and cell lysate using LC-MS/MS. |
Problem 2: Incomplete degradation or high residual target protein levels.
| Possible Cause | Recommended Solution |
| High Rate of Target Protein Synthesis | Perform a time-course experiment to determine the optimal treatment duration.[14] Co-treatment with an inhibitor of transcription (e.g., actinomycin (B1170597) D) or translation (e.g., cycloheximide) can help assess the contribution of new protein synthesis.[15] |
| Negative Cooperativity | This is an intrinsic property of the PROTAC. Redesigning the linker or the warheads may be necessary to promote positive cooperativity.[9] |
| Inefficient Ubiquitination | Perform an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated upon PROTAC treatment.[16] If ubiquitination is low, it may indicate that the lysine (B10760008) residues on the target protein are not accessible within the ternary complex. |
Quantitative Data Summary
Recent studies have identified small molecule binders for GID4, which are crucial starting points for PROTAC design.[1][2]
| Compound | Binding Affinity (Kd) to GID4 | Reference |
| Compound 16 | 110 µM | [1] |
| Compound 67 | 17 µM | [1] |
| Optimized Binders | 5.6 - 110 µM | [2] |
| PFI-7 | Sub-100 nM | [17] |
Experimental Protocols
1. Ternary Complex Formation Assay (e.g., TR-FRET)
-
Objective: To quantify the formation of the Target-PROTAC-GID4 ternary complex.
-
Methodology: This assay relies on the transfer of energy between a donor fluorophore on one protein and an acceptor fluorophore on the other when they are brought into proximity by the PROTAC.
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Label purified GID4 protein with a donor fluorophore (e.g., terbium cryptate) and the target protein with an acceptor fluorophore (e.g., d2).
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In a microplate, mix the labeled proteins with a serial dilution of the PROTAC.
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Incubate to allow complex formation.
-
Measure the TR-FRET signal on a plate reader. An increase in the signal indicates ternary complex formation.
-
2. In-Cell Ubiquitination Assay
-
Objective: To determine if the target protein is ubiquitinated in cells following PROTAC treatment.[16]
-
Methodology:
-
Treat cells with the this compound PROTAC for a specified time. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[3]
-
Lyse the cells under denaturing conditions to disrupt protein complexes.
-
Immunoprecipitate the target protein using a specific antibody.
-
Perform a Western blot on the immunoprecipitated sample using an antibody that recognizes ubiquitin. An increase in high molecular weight ubiquitin smears indicates successful ubiquitination of the target protein.[3]
-
3. Cellular Degradation Assay (Western Blot)
-
Objective: To measure the decrease in target protein levels following PROTAC treatment.
-
Methodology:
-
Plate cells and allow them to adhere.
-
Treat the cells with a range of PROTAC concentrations for a set period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.
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Use a loading control (e.g., GAPDH or α-tubulin) to normalize the data.
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Quantify the band intensities to determine the percentage of protein degradation at each PROTAC concentration.[14]
-
Visualizations
Caption: The mechanism of action for a GID4-based PROTAC.
Caption: A stepwise workflow for troubleshooting poor PROTAC efficacy.
Caption: The formation of binary vs. ternary complexes at different PROTAC concentrations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Degradation and PROTACs [promega.com]
- 8. Ternary Complex Formation [worldwide.promega.com]
- 9. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
- 17. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GID4 Ligand Solubility for Assays
Welcome to the technical support center for researchers working with GID4 ligands. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility challenges encountered during your experiments.
FAQs: Understanding and Troubleshooting GID4 Ligand 3 Solubility
Q1: My this compound is precipitating in my aqueous assay buffer. What is the likely cause?
Poor aqueous solubility is a common issue for small molecule inhibitors. This often stems from the physicochemical properties of the compound, such as high lipophilicity (hydrophobicity). When a concentrated stock solution of the ligand, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final buffer composition.[1][2]
Q2: How can I improve the solubility of my this compound for in vitro assays?
There are several strategies you can employ to enhance the solubility of your GID4 ligand:
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Co-solvents: While DMSO is a common solvent for stock solutions, its final concentration in the assay should be minimized, ideally to less than 0.5%, as higher concentrations can cause precipitation and may be toxic to cells.[1][3]
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pH Adjustment: If your ligand has ionizable groups, adjusting the pH of the assay buffer can significantly improve its solubility. Acidic compounds are generally more soluble at higher pH, while basic compounds are more soluble at lower pH.[1][3]
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Use of Detergents: For biochemical assays (not cell-based), adding a small amount of a non-ionic detergent, such as 0.01-0.05% Tween-20 or Triton X-100, to the assay buffer can help to solubilize the ligand.[4]
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Formulation with Excipients: For in vivo studies, and sometimes for in vitro assays, formulating the ligand with solubilizing agents like cyclodextrins or polymers can be beneficial.[1]
Q3: Can the physical form of my this compound affect its solubility?
Yes, the solid-state properties of your compound can influence its dissolution rate and kinetic solubility. Amorphous forms of a compound tend to be more soluble than their crystalline counterparts.[4] Techniques like lyophilization can sometimes be used to generate a more soluble amorphous form.[4]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in an Assay
High variability in your experimental results is often a primary indicator of poor compound solubility and aggregation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high assay variability.
Issue 2: this compound Shows Activity in an Enzyme Inhibition Assay, but the Results are Not Reproducible
This common problem can arise from several factors related to compound solubility and behavior in solution.
Potential Causes and Solutions:
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Compound Aggregation: Poorly soluble compounds can form aggregates at higher concentrations, which can non-specifically inhibit enzymes, leading to false-positive results.[1]
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Solution: Determine the critical aggregation concentration of your ligand and ensure your assay concentrations are below this threshold. The use of detergents can also help prevent aggregation in biochemical assays.[4]
-
-
Time-Dependent Precipitation: The ligand may be initially soluble but precipitate over the course of the assay.
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Solution: Pre-incubate the ligand in the assay buffer for the duration of the experiment and visually inspect for precipitation before adding other assay components.
-
Quantitative Data Summary
For a systematic approach to optimizing solubility, it is recommended to perform a solubility test. The following table provides a template for summarizing the results of such a test.
| Solvent/Buffer System | Ligand Concentration (µM) | Visual Observation (Precipitate/Clear) | Notes |
| PBS (pH 7.4) | 100 | Precipitate | Immediate precipitation observed. |
| PBS (pH 7.4) | 10 | Clear | Solution remains clear for 2 hours. |
| PBS (pH 7.4) + 0.5% DMSO | 100 | Precipitate | Slight improvement, but still precipitates. |
| PBS (pH 7.4) + 0.5% DMSO | 50 | Clear | Solution is clear. |
| Assay Buffer + 0.01% Tween-20 | 100 | Clear | Soluble, suitable for biochemical assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
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Weigh the Compound: Accurately weigh a precise amount of the ligand (e.g., 1 mg) using an analytical balance.
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Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of high-purity, anhydrous DMSO required to achieve a 10 mM concentration.
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Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
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Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[3]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[3]
Protocol 2: Preparing Working Solutions in Aqueous Buffer to Avoid Precipitation
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Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[3]
-
Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium or assay buffer). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[3]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[3]
Signaling Pathways and Experimental Workflows
GID4 Signaling Pathway
GID4 is a substrate receptor subunit of the CTLH E3 ubiquitin ligase complex.[5][6] This complex is involved in the Pro/N-degron pathway, which targets proteins with specific N-terminal residues for ubiquitination and subsequent proteasomal degradation.[7][8][9] The pathway plays a role in various cellular processes, including the regulation of metabolism and cell migration.[10][11]
Caption: GID4 in the Pro/N-degron ubiquitination pathway.
Experimental Workflow for Solubility Optimization
A systematic approach is crucial for efficiently determining the optimal conditions for your GID4 ligand.
Caption: Workflow for optimizing GID4 ligand solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]
- 11. mdpi.com [mdpi.com]
GID4 Ligand Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of GID4 ligands. While a specific protocol for a compound designated "GID4 Ligand 3" is not publicly available, this guide addresses common challenges encountered during the synthesis of small molecule ligands for GID4, drawing on publicly available data for similar compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of GID4 ligands.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction | Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full consumption of starting materials. Consider extending reaction time or moderately increasing the temperature. |
| Reagent degradation | Use freshly opened or properly stored reagents. Verify the quality of solvents and ensure they are anhydrous if the reaction is moisture-sensitive. | |
| Suboptimal reaction conditions | Systematically vary reaction parameters such as temperature, concentration, and stoichiometry of reagents to optimize the yield. | |
| Presence of Impurities in the Final Product | Incomplete reaction or side reactions | Optimize reaction conditions to minimize side product formation. Utilize a different purification method (e.g., preparative HPLC, recrystallization) to isolate the desired compound. |
| Contamination from reagents or solvents | Use high-purity reagents and solvents. Ensure all glassware is thoroughly cleaned and dried before use. | |
| Difficulty in Product Purification | Product co-elutes with impurities during chromatography | Adjust the solvent system for column chromatography to improve separation. Consider using a different stationary phase. |
| Product is an oil and does not crystallize | Attempt to form a salt of the compound if it has acidic or basic functional groups. Try different solvent systems for crystallization. If all else fails, preparative HPLC is a reliable alternative for purifying oils. | |
| Inconsistent Biological Activity | Presence of stereoisomers | Many GID4 ligands are chiral, and often only one enantiomer or diastereomer is active. For instance, GID4 has been shown to selectively bind to the (R)-stereoisomer of some racemic mixtures.[1][2] It is crucial to either perform an asymmetric synthesis or separate the stereoisomers using chiral chromatography. |
| Product degradation | Ensure the final compound is stored under appropriate conditions (e.g., protected from light, at a low temperature) to prevent degradation. Re-analyze the compound's purity before biological assays. |
Frequently Asked Questions (FAQs)
Q1: My synthesized GID4 ligand shows weak binding affinity. What could be the reason?
A1: Several factors can contribute to weak binding affinity. First, verify the identity and purity of your compound using analytical techniques like NMR, Mass Spectrometry, and HPLC. Impurities can significantly affect biological assay results. Second, as mentioned in the troubleshooting guide, many GID4 ligands have specific stereochemistry required for binding.[1][2] If you have synthesized a racemic mixture, it is possible that only one isomer is active, effectively lowering the observed potency. Consider chiral separation or asymmetric synthesis. Finally, ensure the assay conditions for measuring binding affinity are optimal and consistent with published methods.
Q2: What are some common analytical techniques to characterize GID4 ligands?
A2: Standard characterization techniques for small molecule GID4 ligands include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
For binding studies, techniques like:
Q3: Are there known off-targets for GID4 ligands?
A3: The selectivity of GID4 ligands is an active area of research. While some potent and selective ligands have been developed, cross-reactivity with other proteins is always a possibility.[4] It is recommended to perform selectivity profiling against a panel of related proteins or in cellular thermal shift assays (CETSA) to assess the specificity of your compound.
Experimental Protocols
While a specific synthesis protocol for "this compound" is unavailable, a general workflow for the synthesis and characterization of a novel small molecule GID4 ligand is provided below.
General Synthetic Workflow
Caption: General workflow for small molecule GID4 ligand synthesis.
Signaling Pathway Context
The development of GID4 ligands is primarily for their use in Targeted Protein Degradation (TPD). The signaling pathway diagram below illustrates the mechanism of action for a GID4-based PROTAC (Proteolysis Targeting Chimera).
Caption: Mechanism of action for a GID4-based PROTAC.
Quantitative Data Summary
The following table summarizes binding affinities for several published GID4 ligands. This data can serve as a benchmark for newly synthesized compounds.
| Compound | Binding Assay | Kd (μM) | IC50 (μM) | EC50 (nM) | Reference |
| Fragment 16 | FP | 110 | 148.5 | - | [2] |
| Compound 67 | FP | 17 | - | - | [2] |
| Compound 88 | FP | 5.6 | - | 558 | [2] |
| PFI-7 | Not Specified | - | - | sub-100 nM affinity | [5] |
| Compound 14 | Biophysical Assays | 0.023 | - | - | [3] |
This technical support center aims to provide a foundational resource for researchers working on the synthesis of GID4 ligands. As more specific protocols and data become available, this guide will be updated.
References
- 1. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 5. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to GID4-Based Degraders
Welcome to the technical support center for GID4-based degraders. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of GID4-based Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is GID4 and its role in targeted protein degradation?
A1: GID4 (Glucose-Induced Degradation Protein 4) is a substrate receptor of the human C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2] In targeted protein degradation, GID4 is hijacked by heterobifunctional molecules like PROTACs to bring a target protein of interest (POI) into proximity with the CTLH E3 ligase machinery. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4] GID4 primarily recognizes proteins with a specific N-terminal sequence known as a Pro/N-degron.[5][6][7]
Q2: My GID4-based degrader is not inducing degradation of my target protein. What are the potential causes?
A2: Lack of degradation can stem from several factors:
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Inefficient Ternary Complex Formation: The formation of a stable ternary complex between your target protein, the GID4-based degrader, and the GID4-CTLH complex is crucial for degradation.[8] The linker length and composition of your degrader, as well as the specific protein-protein interactions, can influence the stability and productivity of this complex.[9]
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.[10]
-
Low Expression of GID4 or CTLH Complex Components: The cell line you are using may not express sufficient levels of GID4 or other essential components of the CTLH E3 ligase complex for efficient degradation.
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Target Protein Characteristics: The target protein may have a very long half-life, or the accessible lysine (B10760008) residues for ubiquitination may not be in a favorable position within the ternary complex.
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"Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex and reduces degradation efficiency.[11]
Q3: How can I confirm that my GID4-based degrader is engaging with GID4 inside the cells?
A3: Several assays can be used to confirm target engagement in a cellular context:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a protein upon ligand binding. An increase in the melting temperature of GID4 in the presence of your degrader indicates target engagement.[2][12][13]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a target protein by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[1][14][15]
Q4: What are the known mechanisms of resistance to PROTACs, and how might they apply to GID4-based degraders?
A4: While specific resistance mechanisms to GID4-based degraders are still under investigation, we can infer potential mechanisms from studies on other PROTACs that hijack E3 ligases like CRBN and VHL:[5][16]
-
Mutations in the E3 Ligase Complex: Mutations in GID4 that prevent the binding of the degrader are a likely resistance mechanism. Additionally, mutations or downregulation of other components of the CTLH complex that are essential for its stability and function could also lead to resistance.[3][16]
-
Mutations in the Target Protein: Alterations in the target protein that prevent the binding of the degrader can also confer resistance.
-
Upregulation of Drug Efflux Pumps: Increased expression of multidrug resistance proteins, such as MDR1 (ABCB1), can actively transport PROTACs out of the cell, reducing their intracellular concentration and efficacy.[17][18]
Q5: Can a GID4-based degrader form a ternary complex but still fail to induce degradation?
A5: Yes, this is a known phenomenon. The formation of a ternary complex is necessary but not sufficient for degradation. The geometry of the ternary complex must be such that it allows for the efficient transfer of ubiquitin from the E2 conjugating enzyme to accessible lysine residues on the surface of the target protein. An unproductive ternary complex conformation can prevent this from occurring.[9][19]
Troubleshooting Guide
Problem 1: No or minimal degradation of the target protein observed.
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | 1. Optimize Linker: Synthesize and test degraders with different linker lengths and compositions.[8] 2. Confirm Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or AlphaLISA to confirm the formation of the ternary complex in vitro.[20][21] |
| Poor Cell Permeability | 1. Assess Physicochemical Properties: Evaluate the solubility and lipophilicity of your degrader. 2. Cellular Uptake Assay: Use mass spectrometry to quantify the intracellular concentration of your degrader. |
| Low E3 Ligase Expression | 1. Western Blot Analysis: Confirm the expression levels of GID4 and other key CTLH complex components (e.g., RanBP9, Rmnd5a) in your cell line. 2. Select a Different Cell Line: If expression is low, consider using a cell line with higher endogenous levels of the CTLH complex. |
| "Hook Effect" | 1. Perform a Wide Dose-Response Curve: Test your degrader over a broad concentration range (e.g., from pM to µM) to identify the optimal degradation concentration and observe if a bell-shaped curve is present.[11] |
| Target Protein Characteristics | 1. Measure Protein Half-Life: Determine the basal turnover rate of your target protein. Degradation of very stable proteins may be challenging. 2. Lysine Accessibility Modeling: Use structural modeling to predict if any lysine residues on the target protein are accessible for ubiquitination within the ternary complex. |
Problem 2: Development of resistance to the GID4-based degrader over time.
| Possible Cause | Troubleshooting Steps |
| Mutations in GID4 or CTLH Complex | 1. Sequence GID4 and CTLH Components: Perform genomic sequencing of resistant cell lines to identify potential mutations in GID4 or other CTLH complex subunits.[16] 2. Functional Rescue: In resistant cells with identified mutations, ectopically express the wild-type protein to see if sensitivity to the degrader is restored. |
| Mutations in the Target Protein | 1. Sequence the Target Protein: Sequence the gene encoding the target protein in resistant cells to identify mutations in the degrader binding site. |
| Upregulation of Efflux Pumps | 1. qPCR and Western Blot: Measure the expression levels of common drug efflux pumps like MDR1 (ABCB1) in resistant cells.[17] 2. Co-treatment with Efflux Pump Inhibitors: Treat resistant cells with the GID4-based degrader in combination with a known efflux pump inhibitor to see if sensitivity is restored.[17] |
Quantitative Data Summary
Table 1: Binding Affinities of Small Molecule Ligands to GID4
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| 16 | 110 µM | In vitro | [3] |
| 67 | 17 µM | In vitro | [3] |
| 88 | 5.6 µM | In vitro (ITC) | [3] |
| PFI-7 | 79 ± 7 nM | SPR | [16] |
| PFI-E3H1 (7) | 0.5 µM | SPR | [11] |
Table 2: Cellular Activity of GID4 Binders and Degraders
| Compound | Activity | Value | Assay | Cell Line | Reference |
| 88 | EC50 | 558 nM | Cellular Engagement | - | [3] |
| PFI-7 | IC50 | 0.57 ± 0.05 µM | NanoBRET PPI | - | [16] |
| PFI-E3H1 (7) | IC50 | 2.5 ± 0.4 µM | NanoBRET PPI | HEK293T | [11] |
| NEP108 | DC50 | ~1 µM | BRD4 Degradation | U2OS | [4] |
Visualizations
Caption: GID4-based PROTACs facilitate the formation of a ternary complex, leading to target protein ubiquitination and degradation.
Caption: A logical workflow for troubleshooting failed GID4-based degrader experiments.
Experimental Protocols
1. Western Blot for PROTAC-Induced Degradation
-
Objective: To quantify the degradation of a target protein following treatment with a GID4-based degrader.
-
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with a dose-response of the GID4-based degrader (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[6][22]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[6][23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[22][23]
-
Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) and incubate with a primary antibody against the target protein overnight at 4°C. Use an antibody against a loading control (e.g., GAPDH, β-actin) for normalization.[6]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize bands using an ECL substrate and an imaging system.[6]
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of degradation relative to the vehicle control.
-
2. NanoBRET™ Target Engagement Assay
-
Objective: To measure the binding of a GID4-based degrader to GID4 in live cells.
-
Methodology:
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding for GID4 fused to NanoLuc® luciferase.[15]
-
Assay Setup: Harvest and resuspend the transfected cells. Add a specific NanoBRET™ tracer that binds to GID4 to the cell suspension.[1][14]
-
Compound Treatment: Add serial dilutions of your GID4-based degrader to the cell/tracer mixture in a white 384-well plate.[15]
-
Substrate Addition and Reading: Add the NanoGlo® substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped for BRET measurements.[1][15]
-
Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A decrease in the BRET signal with increasing degrader concentration indicates competitive displacement of the tracer and engagement of the degrader with GID4.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement by measuring the thermal stabilization of GID4 upon degrader binding.
-
Methodology:
-
Cell Treatment: Treat intact cells with the GID4-based degrader or vehicle control for a defined period (e.g., 1 hour).[2][12]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[12]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[2][24]
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble GID4 by Western blot.[2][12]
-
Data Interpretation: Plot the amount of soluble GID4 as a function of temperature. A shift in the melting curve to higher temperatures in the degrader-treated samples compared to the vehicle control indicates thermal stabilization and target engagement.
-
4. In Vitro Ubiquitination Assay
-
Objective: To determine if the GID4-based degrader can induce the ubiquitination of the target protein by the CTLH complex in a reconstituted system.
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer: recombinant E1 activating enzyme, an appropriate E2 conjugating enzyme (e.g., UBE2H), ubiquitin, ATP, the purified target protein, the purified CTLH complex (or GID4 subunit), and the GID4-based degrader.[10][25][26]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).[10]
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling.[25]
-
Detection: Analyze the reaction products by Western blot using an antibody against the target protein. A high-molecular-weight smear or ladder of bands above the unmodified target protein indicates polyubiquitination.[10][26]
-
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 14. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.jp]
- 15. eubopen.org [eubopen.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. benchchem.com [benchchem.com]
- 23. bio-rad.com [bio-rad.com]
- 24. biorxiv.org [biorxiv.org]
- 25. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 26. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
stability issues with GID4 Ligand 3 in solution
Welcome to the technical support center for GID4 ligands. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common stability issues encountered when working with small molecule ligands targeting the GID4 subunit of the CTLH E3 ligase complex.
Frequently Asked Questions (FAQs)
Q1: My GID4 ligand is precipitating out of solution. What are the common causes and how can I resolve this?
A1: Ligand precipitation is a frequent issue that can arise from several factors, including low aqueous solubility, high final concentration, or improper dissolution and handling. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer or cell culture medium, the ligand can crash out of solution.
To address this, consider the following troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, as many cell lines can tolerate up to 1%.[1] Always include a vehicle control with the same solvent concentration in your experiments.[1]
-
Improve Mixing Technique: Add the ligand stock solution dropwise to your pre-warmed (37°C) aqueous solution while gently vortexing or swirling.[1] This promotes rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
Use an Intermediate Dilution Step: Prepare an intermediate dilution of your stock solution in pre-warmed media or buffer before making the final working solution.[1]
-
Assess Buffer Compatibility: Be aware that certain buffers, like phosphate (B84403) buffers, can precipitate in the presence of high concentrations of organic solvents such as methanol (B129727) or acetonitrile.[2] Consider using alternative buffering agents if you suspect buffer-related precipitation.
-
Lower the Final Ligand Concentration: If precipitation persists, try lowering the final working concentration of your GID4 ligand.
Q2: I am observing inconsistent results in my binding assays. Could this be related to ligand instability?
A2: Yes, inconsistent assay results can be a sign of ligand instability. Degradation of the ligand over time, especially during incubation at 37°C, can lead to a decrease in the effective concentration of the active compound, resulting in variability.
To mitigate this:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of your GID4 ligand immediately before use.[1]
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles that can degrade the compound.
-
Evaluate Stability in Media: If you suspect instability in your cell culture medium, you can perform a stability test by incubating the ligand in the medium for the duration of your experiment and then analyzing its integrity using methods like HPLC or LC-MS.
Q3: How can I determine if my GID4 ligand is binding to the target protein in cells?
A3: Cellular target engagement can be assessed using techniques like the NanoBRET assay. This method can be used to measure the ability of your ligand to displace a tracer molecule that binds to GID4 in live cells, providing an EC50 value that indicates the potency of your compound in a cellular context.[3][4] Another approach is to use a cellular thermal shift assay (CETSA) to measure the stabilization of GID4 by the ligand in cells.[5]
Troubleshooting Guides
Guide 1: Troubleshooting Ligand Precipitation
This guide provides a step-by-step workflow to diagnose and resolve issues with GID4 ligand precipitation.
Caption: Troubleshooting workflow for GID4 ligand precipitation.
Data Presentation
Table 1: In Vitro Binding Affinities of Known GID4 Ligands
This table summarizes the in vitro binding affinities of several published GID4 ligands. These values can serve as a reference for researchers developing new GID4 binders.
| Compound | Assay Method | Kd (μM) | IC50 (μM) | Reference |
| 16 | FP Competition | - | 148.5 | [3][4] |
| ITC | 110 | - | [3][4] | |
| 67 | FP Competition | - | 18.9 | [3][4] |
| ITC | 17 | - | [3][4] | |
| 88 | FP Competition | - | 5.4 | [3][4] |
| ITC | 5.6 | - | [3][4] | |
| PFI-7 | FP Competition | - | 4.1 | [3] |
| SPR | 0.08 | - | [3] |
FP: Fluorescence Polarization, ITC: Isothermal Titration Calorimetry, SPR: Surface Plasmon Resonance
Table 2: Cellular Engagement of Known GID4 Ligands
This table presents the cellular target engagement data for known GID4 ligands, indicating their potency within a cellular environment.
| Compound | Assay Method | EC50 (nM) | Reference |
| 88 | NanoBRET | 558 | [3][4] |
| PFI-7 | NanoBRET | 600 | [3] |
Experimental Protocols
Protocol 1: Assessing Ligand-Induced Protein Stability using Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method to identify ligands that bind and stabilize a protein by measuring changes in its thermal denaturation temperature (Tm).[4][6]
Materials:
-
Purified GID4 protein
-
GID4 ligand stock solution (e.g., in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., HEPES-buffered saline)
-
96-well qPCR plate
-
Real-time PCR instrument with a melt curve function
Methodology:
-
Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix containing the purified GID4 protein and SYPRO Orange dye in the assay buffer. The final concentration of GID4 is typically in the low micromolar range, and the final concentration of SYPRO Orange is usually 5x.
-
Aliquot the Master Mix: Dispense the master mix into the wells of the 96-well qPCR plate.
-
Add Ligands: Add the GID4 ligand to the appropriate wells to achieve the desired final concentration. Include a DMSO-only control.
-
Seal and Centrifuge: Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate, while continuously monitoring fluorescence.[6]
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melting curve. A positive shift in Tm (ΔTm) in the presence of the ligand compared to the DMSO control indicates ligand binding and protein stabilization.
GID4 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GID4-mediated degradation pathway and a general workflow for assessing ligand stability.
Caption: GID4-mediated Pro/N-end rule degradation pathway.[7][8][9]
Caption: Experimental workflow for assessing GID4 ligand stability and binding.
References
- 1. benchchem.com [benchchem.com]
- 2. thermofisher.com [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation | eLife [elifesciences.org]
- 8. A chemical probe to modulate human GID4 Pro/N-degron interactions | bioRxiv [biorxiv.org]
- 9. researchgate.net [researchgate.net]
minimizing cytotoxicity of GID4 Ligand 3 derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the cytotoxicity of GID4 Ligand 3 derivatives. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GID4 ligands and how might this contribute to cytotoxicity?
A1: GID4 is the substrate receptor of the CTLH (C-terminal to LisH) E3 ubiquitin ligase complex.[1][2] This complex is a key component of the Pro/N-degron pathway, which recognizes proteins with a proline at the N-terminus for ubiquitination and subsequent proteasomal degradation.[3][4][5] GID4 ligands, such as the chemical probe PFI-7, are designed to bind to the substrate-binding pocket of GID4, modulating its activity.[2][3]
Cytotoxicity from GID4 ligand derivatives could arise from several factors:
-
On-target cytotoxicity: While the goal is to induce degradation of a specific target protein (in the case of a PROTAC), unintended degradation of other essential proteins recognized by the GID4-ligand complex could lead to cell death.
-
Off-target effects: The ligand derivative might bind to other cellular targets besides GID4, leading to unforeseen toxic consequences.[6]
-
Compound-intrinsic toxicity: The chemical scaffold of the derivative itself might have inherent toxicity, independent of its interaction with GID4.
-
Metabolite toxicity: The metabolic breakdown of the ligand derivative by cells could produce toxic byproducts.[6]
Q2: My this compound derivative is showing high levels of cytotoxicity in my cell line. What are the initial steps to troubleshoot this?
A2: High cytotoxicity is a common challenge when working with novel small molecules. Here’s a step-by-step approach to begin troubleshooting:
-
Confirm the Purity and Integrity of Your Compound: Ensure the batch of the this compound derivative you are using is pure and has not degraded. Impurities or degradation products can be a source of unexpected toxicity.
-
Perform a Dose-Response Curve: It is crucial to determine the concentration at which the cytotoxicity is observed. Test a wide range of concentrations, from very low (pM or nM) to high (µM), to determine the IC50 (the concentration that inhibits 50% of cell viability).[7]
-
Include a Solvent Control: The solvent used to dissolve your compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a control group of cells treated with the same concentration of the solvent alone to ensure the observed toxicity is from your compound and not the vehicle.[6]
-
Reduce Exposure Time: Continuous exposure to a compound can lead to cumulative toxicity. Try reducing the incubation time to see if the cytotoxic effect is diminished while still observing the desired biological activity.[6]
Q3: What are the standard assays to quantify the cytotoxicity of my this compound derivative?
A3: Several robust and well-established assays can be used to measure cytotoxicity.[8][9][10][11][12] The choice of assay depends on the specific question you are asking (e.g., measuring cell viability, membrane integrity, or apoptosis). Common assays include:
-
MTT/XTT/WST-1 Assays: These are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[10]
-
LDH Release Assay: This assay measures the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, which is a marker of compromised cell membrane integrity.[9]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is a marker of metabolically active cells.
-
Annexin V/PI Staining: This is a flow cytometry-based method used to differentiate between live, apoptotic, and necrotic cells.[13]
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed in Multiple Cell Lines, Including Control (Non-target) Cells
This scenario suggests that the cytotoxicity may not be due to the intended on-target activity of your this compound derivative but rather to off-target effects or intrinsic compound toxicity.[7]
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, including those well below the expected IC50 value.[6] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired effect on the target protein.[6] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell lines (typically <0.1-0.5%). Run a solvent-only control.[6] |
| Off-target effects. | Consider performing target engagement assays to confirm that your compound is binding to GID4 in cells. If off-target effects are suspected, medicinal chemistry efforts may be needed to modify the compound to improve its selectivity. |
| Compound instability or impurity. | Verify the purity of your compound using analytical methods like HPLC or mass spectrometry. If possible, use a freshly synthesized batch. |
Quantitative Data Presentation
When presenting cytotoxicity data, it is crucial to do so in a clear and structured manner. The following table provides a hypothetical example of how to summarize cytotoxicity data for a this compound derivative compared to a known GID4 ligand (e.g., PFI-7) and a negative control.
Table 1: Hypothetical Cytotoxicity (IC50) of GID4 Ligand Derivatives in Different Cell Lines
| Compound | Cell Line A (Target Expressing) IC50 (µM) | Cell Line B (Low Target) IC50 (µM) | Normal Fibroblasts IC50 (µM) |
| This compound Derivative | 1.5 | 15.2 | > 50 |
| PFI-7 (Reference Compound) | > 50 | > 50 | > 50 |
| Staurosporine (Positive Control) | 0.01 | 0.01 | 0.02 |
| Vehicle (0.1% DMSO) | > 100 | > 100 | > 100 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general guideline for performing an MTT assay to assess cell viability after treatment with a this compound derivative.
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound derivative stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).[13]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: GID4 Signaling in the Pro/N-Degron Pathway.
Caption: Experimental Workflow for Troubleshooting Cytotoxicity.
References
- 1. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 9. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 10. kosheeka.com [kosheeka.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
GID4 Ligand 3 vs. PFI-7: A Comparative Guide to GID4 Binding Agents
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two known binders of the Glucose-Induced Degradation Protein 4 (GID4): GID4 Ligand 3 and PFI-7. This document summarizes their binding affinities, details the experimental methodologies used for their characterization, and contextualizes their function within the GID4 signaling pathway.
GID4 is the substrate-recognition component of the C-terminal to LisH (CTLH) E3 ubiquitin-protein ligase complex.[1][2][3] This complex plays a crucial role in cellular protein degradation by recognizing proteins containing a "Pro/N-degron," an N-terminal proline residue, marking them for ubiquitination and subsequent degradation by the proteasome.[2][3] The development of small molecule ligands for GID4, such as this compound and PFI-7, provides valuable tools for studying the biology of the CTLH complex and for the development of novel therapeutic strategies like targeted protein degradation (TPD).[4][5][6]
Quantitative Comparison of GID4 Binders
The binding affinities of this compound and PFI-7 for GID4 have been determined using various biophysical and cellular assays. The data clearly indicates that PFI-7 is a significantly more potent binder than this compound.
| Ligand | Alias | Binding Affinity (Kd) | IC50 | EC50 | Assay Methods |
| This compound | Compound 16 | 110 µM[7] | 148.5 µM[7] | Not Reported | Fluorescence Polarization (FP)[8] |
| PFI-7 | 79 nM[9], 80 nM (0.08 µM)[1] | 4.1 µM[8] | 600 nM (0.6 µM)[1] | Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), NanoBRET™[1][8] |
Experimental Methodologies
The characterization of this compound and PFI-7 involved several key experimental techniques to determine their binding to GID4.
For this compound (Compound 16):
-
Fluorescence Polarization (FP) Competition Assay: This assay was used to determine the IC50 value of this compound. The principle of this technique relies on the change in the polarization of fluorescent light when a small, fluorescently labeled probe (in this case, a peptide mimicking the GID4 substrate) binds to a larger molecule (GID4). Unlabeled ligands, like this compound, compete with the fluorescent probe for binding to GID4, causing a decrease in fluorescence polarization. The IC50 is the concentration of the unlabeled ligand that displaces 50% of the fluorescent probe.[8]
For PFI-7:
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time. In this case, GID4 protein is immobilized on a sensor chip, and a solution containing PFI-7 is flowed over the surface. The binding of PFI-7 to GID4 causes a change in the refractive index at the sensor surface, which is detected as a response. From this data, the association (kon) and dissociation (koff) rate constants, and subsequently the dissociation constant (Kd), can be calculated.[1]
-
NanoBRET™ Target Engagement Assay: This is a cell-based assay that measures the binding of a ligand to a target protein within living cells. The assay utilizes a GID4 protein tagged with a NanoLuc® luciferase and a fluorescent tracer that binds to GID4. When the tracer is bound to the luciferase-tagged GID4, Bioluminescence Resonance Energy Transfer (BRET) occurs. PFI-7 competes with the tracer for binding to GID4, leading to a decrease in the BRET signal. The EC50 value represents the concentration of PFI-7 that causes a 50% reduction in the BRET signal, indicating target engagement in a cellular context.[1]
-
Differential Scanning Fluorimetry (DSF): This method assesses the thermal stability of a protein in the presence and absence of a ligand. A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds due to increasing temperature, the dye fluoresces. A binding ligand will typically stabilize the protein, resulting in a higher melting temperature (Tm). This technique was used to assess the binding of analogs of this compound.[8]
GID4 Signaling Pathway and Ligand Intervention
GID4 is a key component of the CTLH E3 ubiquitin ligase complex, which targets proteins for degradation via the ubiquitin-proteasome system. PFI-7 acts as an antagonist, blocking the recognition of substrates by GID4.
Caption: GID4 pathway and points of ligand intervention.
The CTLH complex, through its GID4 subunit, recognizes proteins bearing a Pro/N-degron.[2] This interaction leads to the ubiquitination of the substrate, targeting it for degradation by the proteasome. PFI-7 and this compound both bind to the substrate recognition pocket of GID4, thereby inhibiting its function.[4][8][10] This inhibition can prevent the degradation of GID4 substrates, which include RNA helicases DDX21 and DDX50, the metabolic enzyme HMGCS1, and the RhoA-GAP ARHGAP11A, which is involved in regulating cell migration.[4][11][12]
Conclusion
Both this compound and PFI-7 are valuable chemical tools for probing the function of the GID4 E3 ligase subunit. However, the experimental data demonstrates that PFI-7 is a significantly more potent and well-characterized binder of GID4, with a binding affinity in the nanomolar range. Its demonstrated cellular activity makes it a superior chemical probe for studying GID4 biology in living systems. This compound, with its micromolar affinity, serves as an earlier-stage tool compound and a starting point for further chemical optimization. The choice between these ligands will depend on the specific experimental needs, with PFI-7 being the preferred choice for potent and cell-based GID4 inhibition.
References
- 1. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 2. uniprot.org [uniprot.org]
- 3. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]
- 12. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Life Science Alliance [life-science-alliance.org]
A Comparative Guide to GID4 Binders: Featuring GID4 Ligand 3
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecule binders for E3 ligases is a critical step in the development of novel therapeutics, particularly in the field of targeted protein degradation (TPD). Glucose-induced degradation protein 4 (GID4), a substrate receptor of the CTLH E3 ubiquitin ligase complex, has emerged as an attractive target for TPD. This guide provides a comparative analysis of GID4 Ligand 3 (also known as compound 16) and other notable GID4 binders, supported by experimental data to aid researchers in selecting appropriate tool compounds for their studies.
Performance Comparison of GID4 Binders
The following table summarizes the key quantitative data for this compound and other well-characterized GID4 binders. The binders were identified through various screening methods, including fragment-based NMR, DNA-encoded library (DEL) screening, and affinity selection mass spectrometry.[1][2][3]
| Compound Name | Alias | Discovery Method | In Vitro Binding Affinity (Kd) | In Vitro IC50 | Cellular Activity (EC50) |
| This compound | Compound 16 | NMR Fragment Screen | 110 µM (ITC)[1][2][4] | 148.5 µM (FP)[1][2] | Not Reported |
| Compound 67 | - | NMR Fragment Screen | 17 µM (ITC)[1][2][4] | 18.9 µM (FP)[1][2] | Not Reported |
| Compound 88 | - | DNA-Encoded Library | 5.6 µM (ITC)[1][2][4] | 5.4 µM (FP)[5] | 558 nM (CETSA)[1][2][4] |
| Compound 14 | - | Structure-Based Design | 0.023 µM (SPR)[6] | Not Reported | Target engagement confirmed in cells[6] |
| PFI-7 | - | Affinity Selection MS | 0.08 µM (SPR)[7] | 4.1 µM (FP)[2] | 0.6 µM (NanoBRET)[7] |
Experimental Methodologies
The data presented in this guide were generated using a variety of biophysical and cellular assays. The following are detailed protocols for the key experiments cited.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Instrumentation: MicroCal ITC200 (Malvern) or similar.
-
Sample Preparation:
-
GID4 protein and the small molecule binder are dialyzed against the same buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM TCEP.
-
Protein concentration in the sample cell is typically in the range of 5-50 µM.
-
Ligand concentration in the syringe is typically 10-fold higher than the protein concentration.
-
All solutions are degassed prior to use to prevent air bubbles.[8]
-
-
Experimental Parameters:
-
The experiment is typically run at 25°C.
-
A series of injections (e.g., 19 injections of 2 µL each) are made from the syringe containing the ligand into the sample cell containing the protein.
-
The time between injections is set to allow the system to return to baseline (e.g., 150 seconds).
-
A control experiment titrating the ligand into buffer alone is performed to determine the heat of dilution.
-
-
Data Analysis: The raw data is integrated to obtain the heat change per injection. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.[9]
Fluorescence Polarization (FP) Competition Assay
FP competition assays are used to determine the half-maximal inhibitory concentration (IC50) of a test compound by measuring its ability to displace a fluorescently labeled probe from the target protein.
-
Principle: The polarization of light emitted from a fluorescent probe increases when it binds to a larger molecule like a protein, due to its slower tumbling rate in solution. A competing unlabeled ligand will displace the fluorescent probe, leading to a decrease in fluorescence polarization.[10][11]
-
Materials:
-
GID4 protein.
-
A fluorescently labeled probe that binds to GID4 (e.g., a FITC-labeled PGLWKS peptide).[1]
-
The unlabeled test compound (e.g., this compound).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).
-
-
Procedure:
-
A pre-incubated mixture of GID4 protein and the fluorescent probe is added to the wells of a microplate.
-
The test compound is added in a serial dilution.
-
The plate is incubated to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
-
Data Analysis: The FP values are plotted against the logarithm of the test compound concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.[12]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip surface.[13]
-
Instrumentation: Biacore instrument or similar.
-
Procedure:
-
Ligand Immobilization: GID4 protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[14]
-
Analyte Binding: The small molecule binder (analyte) is flowed over the sensor chip surface at various concentrations.
-
Regeneration: The sensor surface is regenerated between analyte injections by flowing a solution that disrupts the binding interaction (e.g., a low pH buffer).
-
-
Data Analysis: The sensorgrams (plots of response units versus time) are analyzed to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of a compound in a cellular environment. The principle is that a ligand-bound protein is thermally more stable than the unbound protein.[15][16]
-
Cell Culture and Treatment:
-
Cells expressing the target protein (e.g., HEK293T cells overexpressing GID4) are cultured to a suitable confluency.
-
The cells are treated with the test compound at various concentrations or with a vehicle control (e.g., DMSO).[17]
-
-
Heat Challenge: The treated cells are heated to a range of temperatures for a defined period (e.g., 3 minutes).[18]
-
Cell Lysis and Protein Quantification:
-
The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble GID4 protein remaining in the supernatant is quantified. This can be done by Western blotting or by using a reporter system like the HiBiT assay, which provides a luminescent readout.[17]
-
-
Data Analysis:
-
Melt Curve: The amount of soluble protein is plotted against the temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
-
Isothermal Dose-Response: Cells are heated at a single temperature (chosen from the melt curve analysis), and the amount of soluble protein is plotted against the compound concentration to determine the half-maximal effective concentration (EC50).
-
GID4 Binder Discovery and Characterization Workflow
The following diagram illustrates the general workflow for the discovery and characterization of novel GID4 binders, as described in the cited literature.
References
- 1. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. youtube.com [youtube.com]
- 10. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 17. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 18. benchchem.com [benchchem.com]
GID4 Ligand 3 Target Engagement in Cells: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GID4 Ligand 3's performance in cellular target engagement with alternative molecules. Experimental data is presented to support the comparison, along with detailed methodologies for key validation assays.
Executive Summary
The validation of direct target engagement in a cellular environment is a critical step in the development of novel therapeutics. This guide focuses on GID4, a substrate receptor of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, and compares the cellular target engagement of this compound with other recently developed GID4-targeting compounds.[1][2] Experimental evidence indicates that while this compound binds to GID4 in vitro, it demonstrates weak to negligible target engagement in cellular assays. In contrast, alternative compounds, such as the chemical probe PFI-7 and compound 88, exhibit potent and measurable engagement with GID4 in cells, making them more suitable tools for studying GID4 biology and for the development of GID4-directed therapeutics like proteolysis-targeting chimeras (PROTACs).
Data Presentation: GID4 Ligand Performance Comparison
The following table summarizes the quantitative data for this compound and its alternatives, highlighting key metrics for in-vitro binding and cellular target engagement.
| Compound Name | In Vitro Binding (Kd) | Cellular Target Engagement Assay | Cellular Potency (EC50/IC50) | Thermal Shift (ΔTm) in CETSA | Reference |
| This compound (compound 16) | 110 µM | CETSA | Not Determined | <0.5 °C at 50 µM | [2] |
| PFI-7 | 80 nM | NanoBRET | 600 nM | Not Reported | [2] |
| Compound 88 | 5.6 µM | CETSA | 558 nM | 5.4 °C at 50 µM | [2] |
| Compound 67 | 17 µM | CETSA | Not Determined | 3.8 °C at 50 µM | [2] |
Experimental Protocols
Detailed methodologies for the key cellular target engagement assays are provided below.
HiBiT-based Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for determining ligand-induced stabilization of GID4 in cells.
a. Cell Culture and Transfection:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Transfect cells with a plasmid encoding for N-terminally HiBiT-tagged GID4 using a suitable transfection reagent. Allow for protein expression for 24-48 hours.
b. Compound Treatment and Thermal Challenge:
-
Harvest the transfected cells and resuspend them in a suitable buffer.
-
Distribute the cell suspension into a 384-well PCR plate.
-
Add the test compounds (e.g., this compound, Compound 88) at various concentrations to the designated wells. Include a DMSO control.
-
Incubate the plate for 1 hour at 37°C to allow for compound entry and target engagement.
-
Perform a thermal challenge by heating the PCR plate in a thermal cycler across a range of temperatures (e.g., 37°C to 67°C) for 3 minutes, followed by a cooling step to 25°C.
c. Lysis and Luminescence Detection:
-
Lyse the cells by adding a lytic buffer containing the LgBiT protein and NanoLuc substrate.
-
Incubate at room temperature for 10 minutes to allow for complementation of HiBiT and LgBiT, and the subsequent luminescent reaction.
-
Measure the luminescence signal using a plate reader.
d. Data Analysis:
-
Normalize the luminescence readings to the signal at the lowest temperature (37°C).
-
Plot the normalized signal against the temperature to generate thermal shift curves.
-
The change in the melting temperature (ΔTm) is calculated as the difference between the Tm of the DMSO control and the compound-treated samples.
Isothermal Dose-Response Fingerprinting CETSA (ITDRF-CETSA)
This method is used to determine the cellular potency (EC50) of a compound in stabilizing GID4.
a. Cell Preparation and Compound Incubation:
-
Prepare cells expressing HiBiT-tagged GID4 as described in the HiBiT CETSA protocol.
-
Treat the cells with a serial dilution of the test compound in a PCR plate and incubate for 1 hour at 37°C.
b. Isothermal Heat Challenge:
-
Based on the melting curve from the initial CETSA experiment, select a single temperature that results in approximately 50-80% protein denaturation for the DMSO control.
-
Heat the entire plate at this single temperature for 3 minutes, followed by cooling to 25°C.
c. Lysis, Detection, and Analysis:
-
Lyse the cells and measure luminescence as described in the HiBiT CETSA protocol.
-
Plot the luminescence signal against the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal thermal stabilization.
NanoBRET Target Engagement Assay
This assay measures the displacement of a fluorescent tracer from GID4 by a competing ligand in live cells.
a. Cell Transfection:
-
Co-transfect HEK293T cells with two plasmids: one encoding GID4 fused to NanoLuc luciferase (the energy donor) and another encoding a protein that binds a fluorescent tracer (the energy acceptor). For GID4, a common setup involves a NanoLuc-tagged degron peptide that binds to HaloTag-tagged GID4.
b. Assay Setup:
-
After 24 hours of transfection, harvest the cells and resuspend them in Opti-MEM.
-
Add the HaloTag ligand (the fluorescent tracer) to the cell suspension and incubate to allow for labeling of the HaloTag-GID4 fusion protein.
-
Dispense the cell suspension into a white 384-well plate.
c. Compound Treatment and BRET Measurement:
-
Add the test compounds at various concentrations to the wells.
-
Add the NanoLuc substrate to initiate the luminescent reaction.
-
Measure the luminescence at two wavelengths: one for the NanoLuc donor (e.g., 460 nm) and one for the fluorescent acceptor (e.g., >600 nm).
d. Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the NanoBRET ratio against the concentration of the competing test compound.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the tracer binding.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the GID4 signaling pathway and the workflows for the key experimental validation methods.
Caption: GID4 in the CTLH E3 Ligase Pathway.
Caption: HiBiT-CETSA Experimental Workflow.
References
A Comparative Analysis of GID4-Based PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. While the majority of PROTACs in development utilize the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases, recent research has expanded the toolbox of available E3 ligases. This guide provides a comparative analysis of PROTACs based on the GID4 (glucose-induced degradation deficient 4) E3 ligase, offering a comprehensive overview of their performance with supporting experimental data and detailed protocols.
GID4-Based PROTACs: An Overview
GID4 is a substrate receptor of the CTLH E3 ubiquitin ligase complex. Leveraging GID4 for targeted protein degradation presents a novel strategy in PROTAC development. This guide focuses on the performance of GID4-based PROTACs, primarily examining those targeting the bromodomain and extra-terminal domain (BET) protein BRD4, a well-established therapeutic target in oncology.
Quantitative Performance Data
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein, quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). Below is a comparative summary of the performance of GID4-based PROTACs against BRD4, alongside data for prominent VHL and CRBN-based BRD4 PROTACs.
Table 1: Comparative Degradation of BRD4 by GID4-Based PROTACs
| PROTAC | E3 Ligase | Cell Line | DC50 (µM) | Dmax (%) |
| NEP162 | GID4 | SW480 | 1.2[1] | >90 |
| NEP162 | GID4 | U2OS | 1.6[1] | >90 |
| NEP108 | GID4 | U2OS | Not explicitly quantified, but effective at 2µM | Not specified |
Table 2: Performance of VHL and CRBN-Based BRD4 PROTACs (for comparison)
| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | VHL | HeLa | ~10 | >90 |
| ARV-825 | CRBN | RS4;11 | <1 | >95 |
| dBET6 | CRBN | MV4-11 | ~3 | >95 |
| QCA570 | CRBN | 5637 | ~1 | >90[2] |
Note: The data in Table 2 is collated from various sources and experimental conditions may differ, affecting direct comparability. It is presented to provide a general performance context for established BRD4 PROTACs.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the GID4-based PROTAC mechanism and a standard experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are detailed protocols for key experiments in the evaluation of GID4-based PROTACs.
Protocol 1: Western Blot for BRD4 Degradation
Objective: To quantify the levels of BRD4 protein in cultured cells following treatment with a GID4-based PROTAC.
Materials:
-
Cell line of interest (e.g., U2OS, SW480)
-
GID4-based PROTAC (e.g., NEP162)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the GID4-based PROTAC in cell culture medium.
-
Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time (e.g., 18 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding RIPA buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of GID4-based PROTACs on cell proliferation.
Materials:
-
Cells of interest
-
GID4-based PROTAC
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with a range of concentrations of the GID4-based PROTAC. Include a vehicle-only control.
-
-
MTT Incubation:
-
After the desired incubation period (e.g., 72 hours), add MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated cells.
-
Plot the cell viability against the PROTAC concentration to determine the IC50 value.
-
Protocol 3: In Vivo Xenograft Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of GID4-based PROTACs in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Tumor cells (e.g., U2OS)
-
GID4-based PROTAC (e.g., NEP162) formulated for in vivo administration
-
Vehicle control
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly by measuring tumor volume.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the GID4-based PROTAC or vehicle control to the mice according to the planned dosing schedule (e.g., intraperitoneal injection every other day).[1]
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and mouse body weights regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for BRD4 levels, immunohistochemistry).
-
-
Data Analysis:
-
Plot the average tumor volume over time for each group.
-
Compare the tumor growth between the treated and control groups to assess the anti-tumor efficacy.
-
Analyze the levels of the target protein in the excised tumors.
-
This guide provides a foundational comparative analysis of GID4-based PROTACs. As research in this area continues to expand, further studies directly comparing the efficacy and safety of GID4-recruiting PROTACs with other E3 ligase-based degraders will be crucial for optimizing their therapeutic potential.
References
Comparative Analysis of GID4 Ligand 3: A Guide to Cross-Reactivity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GID4 Ligand 3, a representative ligand for the GID4 (Glucose-induced degradation protein 4) substrate receptor of the CTLH E3 ubiquitin ligase complex. Due to the limited public information on a compound specifically named "this compound," this guide will focus on the well-characterized and selective GID4 chemical probe, PFI-7, as a surrogate. We will objectively compare its performance with available data on other GID4 binders and outline the experimental methodologies crucial for assessing cross-reactivity.
Executive Summary
GID4 has emerged as a novel E3 ligase component for targeted protein degradation (TPD), creating a demand for selective and potent ligands. PFI-7 is a pioneering chemical probe that potently and selectively engages GID4 in cellular and biochemical assays.[1][2] While comprehensive cross-reactivity data against a broad panel of E3 ligases and other protein classes remains limited in the public domain, the available information suggests a high degree of selectivity for GID4. This guide summarizes the current knowledge on PFI-7's performance, details the experimental protocols for evaluating such ligands, and provides visual workflows to aid in the design and interpretation of cross-reactivity studies.
Data Presentation: GID4 Ligand Performance
The following table summarizes the quantitative data for the GID4 chemical probe PFI-7 and its negative control, PFI-7N. This data is essential for assessing its potency and provides a benchmark for comparison with other potential GID4 ligands.
| Compound | Target | Assay Type | Potency (Kd) | Cellular Engagement (EC50) | Notes |
| PFI-7 | GID4 | Surface Plasmon Resonance (SPR) | 80 nM | - | Measures direct binding affinity.[3][4] |
| GID4 | NanoBRET™ | - | 0.6 µM | Measures target engagement in live cells.[3][4] | |
| PFI-7N | GID4 | Surface Plasmon Resonance (SPR) | 5 µM | - | Structurally similar negative control with significantly weaker binding.[4] |
Note: While PFI-7 is described as selective, broad panel screening data against other E3 ligases or kinases is not extensively available in the provided search results. Researchers should consider this when designing experiments and interpreting results.
Experimental Protocols
Accurate assessment of a ligand's cross-reactivity is paramount. The following are detailed methodologies for key experiments used to characterize GID4 ligands.
NanoBRET™ Protein-Protein Interaction Assay for Cellular Target Engagement
This assay is used to quantify the ability of a compound to disrupt the interaction between GID4 and its substrate in living cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase) fused to one protein and a fluorescent acceptor (HaloTag® protein labeled with a fluorescent ligand) fused to another.[5][6][7] Interaction between the two proteins brings the donor and acceptor into close proximity, resulting in a BRET signal.
Protocol Outline:
-
Vector Construction: Clone the GID4 gene in-frame with the HaloTag® acceptor vector and a known GID4-binding peptide (e.g., a Pro/N-degron) in-frame with the NanoLuc® donor vector.
-
Cell Transfection: Co-transfect the donor and acceptor plasmids into a suitable human cell line (e.g., HEK293T).
-
Compound Treatment: Add the test compound (e.g., PFI-7) at various concentrations to the transfected cells.
-
Lysis and Substrate Addition: Lyse the cells and add the NanoLuc® substrate.
-
Signal Detection: Measure the luminescence signal from both the donor and the acceptor using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the compound concentration to determine the IC50 value.
Proximity-Dependent Biotinylation (BioID) for Target Identification and Off-Target Profiling
BioID is a powerful method to identify a ligand's interacting partners in a cellular context, providing insights into its on-target and potential off-target effects.
Principle: A promiscuous biotin (B1667282) ligase (e.g., BirA*) is fused to the protein of interest (GID4).[8][9] When biotin is added to the cell culture, the ligase biotinylates proteins in close proximity to the fusion protein. These biotinylated proteins can then be isolated and identified by mass spectrometry.
Protocol Outline:
-
Vector Construction: Create a fusion construct of GID4 and a promiscuous biotin ligase (e.g., BioID2).
-
Stable Cell Line Generation: Generate a stable cell line expressing the GID4-BioID2 fusion protein.
-
Compound Treatment: Treat the cells with the test compound or a vehicle control.
-
Biotin Labeling: Incubate the cells with biotin to allow for proximity labeling.
-
Cell Lysis and Streptavidin Pulldown: Lyse the cells and enrich for biotinylated proteins using streptavidin-coated beads.
-
Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles of the compound-treated and vehicle-treated samples to identify proteins whose interaction with GID4 is altered by the compound.
Mandatory Visualizations
Signaling Pathway of GID4
The following diagram illustrates the role of GID4 within the CTLH E3 ubiquitin ligase complex and the Pro/N-degron pathway.
Caption: GID4 recognizes and binds substrates, leading to their ubiquitination and degradation.
Experimental Workflow for Cross-Reactivity Studies
This diagram outlines a typical workflow for assessing the cross-reactivity of a GID4 ligand.
Caption: A multi-faceted approach to determine the cross-reactivity of a GID4 ligand.
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 5. NanoBRET™ Protein:Protein Interaction System Protocol [promega.jp]
- 6. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. BioID-Principles, Features and Applications - Creative Proteomics [iaanalysis.com]
- 9. biorxiv.org [biorxiv.org]
GID4 Ligand-Based Degraders: A Comparative Analysis Against CRBN and VHL Counterparts
For researchers, scientists, and drug development professionals, the landscape of targeted protein degradation (TPD) is rapidly evolving. While Cereblon (CRBN) and von Hippel-Lindau (VHL) have long been the workhorses for recruiting E3 ubiquitin ligases, novel ligases are emerging with the potential to expand the scope and efficacy of this therapeutic modality. This guide provides an objective comparison of the efficacy of GID4 ligand-based degraders with established CRBN and VHL-recruiting molecules, supported by experimental data.
The strategic selection of an E3 ligase is a critical determinant of a PROTAC® (Proteolysis Targeting Chimera) degrader's success, influencing its potency, selectivity, and cellular activity. This comparison focuses on the degradation of the well-characterized epigenetic reader protein BRD4 as a common target to evaluate the relative efficacy of PROTACs engaging GID4, CRBN, and VHL.
Quantitative Efficacy Comparison
The following tables summarize the degradation efficiency of representative PROTACs for each E3 ligase, quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). Lower DC50 values indicate higher potency.
Table 1: GID4-Based BRD4 Degrader Efficacy
| Degrader | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (µM) | Dmax |
| NEP162 | GID4 | BRD4 | SW480 | 1.2[1] | Not Reported |
| NEP162 | GID4 | BRD4 | U2OS | 1.6[1] | Not Reported |
Table 2: CRBN-Based BRD4 Degrader Efficacy
| Degrader | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax |
| dBET6 | CRBN | BRD4 | HEK293T | 6 | 97% |
| dBET1 | CRBN | BRD4 | Not Specified | 430 (EC50)[2] | Not Reported |
Table 3: VHL-Based BRD4 Degrader Efficacy
| Degrader | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax |
| ARV-771 | VHL | BRD2/3/4 | 22Rv1 | < 5[3] | Not Reported |
| MZ1 | VHL | BRD4 | H661 | 8[4] | Complete at 100 nM[4] |
| MZ1 | VHL | BRD4 | H838 | 23[4] | Complete at 100 nM[4] |
Based on the available data, PROTACs utilizing CRBN and VHL ligands for BRD4 degradation currently exhibit significantly higher potency, with DC50 values in the low nanomolar range, compared to the reported GID4-based PROTACs, which show efficacy in the micromolar range. This suggests that at present, CRBN and VHL remain the more efficient E3 ligase recruiters for this particular target. However, the field of GID4-targeted degradation is nascent, and ongoing optimization of GID4 ligands and PROTAC design is expected to improve their efficacy.
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Figure 1: Generalized signaling pathway of PROTAC-mediated protein degradation.
The experimental workflow to determine the efficacy of these degraders typically involves treating cultured cells with the PROTAC, followed by quantification of the target protein levels.
Figure 2: A typical experimental workflow for assessing PROTAC-mediated protein degradation.
Experimental Protocols
Accurate and reproducible assessment of PROTAC efficacy is paramount. Below are detailed methodologies for key experiments cited.
Western Blotting for Protein Degradation
Western blotting is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., U2OS, HEK293T, SW480) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
HiBiT Lytic Detection Assay for Protein Degradation
The HiBiT lytic detection system provides a sensitive and quantitative method to measure protein abundance in a high-throughput format.
1. Cell Line Generation:
-
Generate a stable cell line endogenously expressing the target protein tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing.
2. Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a 96-well or 384-well plate.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control and incubate for the desired time.
3. Lysis and Signal Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein subunit and substrate.
-
Add the lytic reagent directly to the wells.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and the formation of the luminescent NanoBiT® enzyme.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 and Dmax values by plotting the data as described for the Western blot analysis.
Conclusion
This guide provides a comparative overview of the degradation efficiency of GID4-based PROTACs against the well-established CRBN and VHL-based degraders, using BRD4 as a proof-of-concept target. While current data indicates that CRBN and VHL-recruiting PROTACs are more potent for BRD4 degradation, the exploration of novel E3 ligases like GID4 is crucial for expanding the TPD toolbox. Further research and optimization of GID4 ligands and PROTAC linkers may lead to the development of highly effective and potentially more selective degraders for a broader range of therapeutic targets. The provided experimental protocols offer a foundation for researchers to conduct their own comparative efficacy studies.
References
Validating GID4 Ligand 3-Induced Degradation: A Comparative Guide to Western Blot and its Alternatives
For researchers, scientists, and drug development professionals, confirming the efficacy of novel protein degraders is a critical step. This guide provides an objective comparison of western blotting and alternative methods for validating the degradation of a target protein induced by GID4 Ligand 3, a promising modality in targeted protein degradation.
The GID4 (Glucose-Induced Degradation) E3 ligase complex is gaining significant attention as a novel recruiter for targeted protein degradation. Small molecules, such as PROTACs (Proteolysis Targeting Chimeras) and molecular glues, that engage GID4 can induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest. Validating this degradation event is paramount. Western blotting has traditionally been the gold standard for this purpose. However, newer technologies offer advantages in throughput, quantification, and workflow efficiency.
This guide presents a detailed comparison of western blotting with two prominent alternatives: Capillary Western Blot (Jess) and the HiBiT Lytic Detection System. We provide supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate validation method for your research needs.
The GID4-Mediated Degradation Pathway
GID4 acts as a substrate receptor within the larger C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2][3] A bifunctional molecule, such as a GID4-based PROTAC, brings the target protein into proximity with the CTLH complex. This proximity allows for the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the proteasome.
Performance Comparison of Validation Methods
The choice of assay for validating protein degradation depends on various factors, including the need for high throughput, quantitative accuracy, and the availability of specific reagents. Below is a summary of the key performance characteristics of Western Blot, Capillary Western Blot (Jess), and the HiBiT Lytic Detection System.
| Feature | Western Blot | Capillary Western Blot (Jess) | HiBiT Lytic Detection System |
| Throughput | Low to Medium | High | High |
| Hands-on Time | High | Low | Low |
| Time to Result | 1-2 days | ~3 hours | < 1 hour |
| Quantitative Accuracy | Semi-quantitative to Quantitative | Highly Quantitative & Reproducible | Highly Quantitative & Reproducible |
| Sensitivity | Nanogram to Picogram | Picogram | Femtogram |
| Antibody Requirement | Primary & Secondary | Primary & Secondary | None (requires CRISPR knock-in) |
| Sample Input | High (10-50 µg) | Low (0.5-4 µg) | Low (cell lysate from multi-well plates) |
| Flexibility | High (any protein with antibody) | High (any protein with antibody) | Moderate (requires cell line engineering) |
Quantitative Data Summary: GID4-PROTAC-Induced BRD4 Degradation
To illustrate the type of data generated from these validation methods, we present a representative dataset for the degradation of Bromodomain-containing protein 4 (BRD4) by the GID4-based PROTAC, NEP162. The data is based on the analysis of western blot images from the publication by Li et al. (2025).
| NEP162 Concentration (µM) | % BRD4 Degradation (Western Blot) |
| 0 (Vehicle) | 0% |
| 0.01 | ~20% |
| 0.1 | ~60% |
| 0.5 | ~85% |
| 1 | >95% |
| 2 | >95% |
Note: The percentage of degradation is estimated from the band intensities in the published western blots. For precise quantification, densitometry analysis of the original blots would be required.
Experimental Protocols
Validating this compound-Induced Degradation by Western Blot
This protocol outlines the standard procedure for assessing the degradation of a target protein in response to treatment with a GID4-based degrader.
Materials:
-
Cell line expressing the target protein
-
This compound
-
Cell culture reagents
-
PBS, RIPA buffer, protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-response of this compound for a predetermined time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Normalize protein concentrations and denature the samples. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imager. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control.
Alternative Validation Methods:
Capillary Western Blot (Jess)
The Jess system from ProteinSimple automates the entire western blot process in a capillary format.[4][5] This method significantly reduces hands-on time and improves reproducibility.[4][5]
Methodology:
-
Sample Preparation: Prepare cell lysates as you would for a traditional western blot.
-
Plate Loading: Load the prepared lysates, primary and secondary antibodies, and detection reagents into a microplate.
-
Automated Workflow: The Jess instrument automates protein separation by size, immunodetection, and signal quantification.
-
Data Analysis: The software provides quantitative results, including protein size and concentration.
HiBiT Lytic Detection System
The HiBiT system from Promega is an antibody-free method for quantifying protein levels.[6][7][8] It relies on the CRISPR/Cas9-mediated insertion of a small 11-amino-acid tag (HiBiT) onto the endogenous protein of interest.[6][7][8]
Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to knock-in the HiBiT tag at the N- or C-terminus of the gene encoding the target protein.
-
Cell Treatment: Plate the engineered cells in a multi-well plate and treat with the this compound.
-
Lysis and Detection: Add a lytic reagent containing the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc luciferase.
-
Signal Quantification: Measure the luminescent signal, which is directly proportional to the amount of HiBiT-tagged protein.
Conclusion
Validating the degradation of a target protein is a crucial step in the development of GID4-based degraders. While traditional western blotting is a reliable and widely used method, it can be labor-intensive and only semi-quantitative. For researchers requiring higher throughput, improved quantitative accuracy, and faster turnaround times, alternative methods like Capillary Western Blot (Jess) and the HiBiT Lytic Detection System offer compelling advantages. The choice of method will ultimately depend on the specific experimental needs, available resources, and the stage of the drug discovery process. This guide provides the necessary information to make an informed decision and to design robust experiments for the validation of this compound-induced protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 4. bmgrp.eu [bmgrp.eu]
- 5. Jess ProteinSimple - Learn More About Automated Western Blots | Bio-Techne [bio-techne.com]
- 6. promega.com [promega.com]
- 7. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 標的タンパク質分解 [promega.jp]
GID4 Ligand Potencies: A Head-to-Head Comparison for Researchers
For researchers and professionals in drug development, the Glucose-induced degradation protein 4 (GID4) has emerged as a compelling E3 ligase for targeted protein degradation. This guide provides a comprehensive head-to-head comparison of reported GID4 ligands and proteolysis-targeting chimeras (PROTACs), supported by experimental data and detailed methodologies to inform your research and development efforts.
This comparative analysis focuses on key potency metrics, including binding affinity (Kd), cellular target engagement (EC50/IC50), and for PROTACs, degradation efficiency (DC50 and Dmax). The data presented is compiled from publicly available scientific literature.
Quantitative Data Summary
The following tables summarize the potency of various small molecule ligands and PROTACs targeting GID4.
Table 1: GID4 Small Molecule Ligand Potencies
| Compound | Binding Affinity (Kd) | Cellular Target Engagement (IC50/EC50) | Assay Method(s) |
| PFI-7 | 79 nM[1] | 570 nM (IC50)[1] | SPR, NanoBRET[1] |
| PFI-E3H1 | 500 nM[2] | 2.5 µM (IC50)[2] | SPR, NanoBRET[2] |
| Compound 14 | 23 nM | Not Reported | Biophysical Assays |
| Compound 88 | 5.6 µM | 558 nM (EC50) | DEL screen, Cellular Thermal Shift Assay (CETSA)[3] |
Table 2: GID4-Based PROTAC Potencies for BRD4 Degradation
| PROTAC | Target Protein | DC50 | Dmax | Cell Line(s) |
| NEP162 | BRD4 | 1.2 µM[4] | >90% (at 2 µM) | SW480[4] |
| 1.6 µM[4] | Not Reported | U2OS[4] | ||
| NEP108 | BRD4 | ~1 µM | >80% (at 2 µM) | U2OS |
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in GID4-targeted protein degradation, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is utilized to measure the binding kinetics and affinity (Kd) of ligands to the GID4 protein.
-
Instrument: A Biacore T200 or similar instrument is typically used.
-
Sensor Chip: A CM5 sensor chip is commonly employed for amine coupling of the protein.
-
Protein Immobilization:
-
Recombinant human GID4 (e.g., residues 116-300) with an N-terminal Avi-tag is biotinylated and immobilized on a streptavidin-coated sensor chip.
-
Alternatively, untagged GID4 can be immobilized via standard amine coupling chemistry.
-
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is a common choice.
-
Analyte Injection:
-
A dilution series of the GID4 ligand is prepared in the running buffer.
-
The ligand solutions are injected over the GID4-immobilized surface at a defined flow rate (e.g., 30 µL/min).
-
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
NanoBRET™ Target Engagement Assay for Cellular Potency
The NanoBRET™ assay is a live-cell method to quantify the engagement of a ligand with its target protein.
-
Cell Line: HEK293T cells are commonly used.
-
Reagents:
-
GID4-NanoLuc® fusion vector (as the energy donor).
-
HaloTag®-ligand for GID4 or a fluorescently labeled GID4 tracer (as the energy acceptor).
-
NanoBRET™ Nano-Glo® Substrate.
-
-
Procedure:
-
HEK293T cells are transiently co-transfected with the GID4-NanoLuc® and HaloTag® constructs.
-
After 24 hours, cells are harvested and resuspended in Opti-MEM.
-
Cells are plated in a white 96-well plate.
-
A serial dilution of the test compound is added to the wells, followed by the HaloTag® ligand or fluorescent tracer at its EC50 concentration.
-
The NanoBRET™ Nano-Glo® Substrate is added, and the plate is incubated at room temperature.
-
-
Data Acquisition and Analysis:
-
Donor emission (460 nm) and acceptor emission (618 nm) are measured using a plate reader equipped with the appropriate filters.
-
The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal.
-
IC50/EC50 values are determined by plotting the NanoBRET™ ratio against the logarithm of the compound concentration and fitting the data to a four-parameter log-logistic curve.[2]
-
Western Blot for PROTAC-Mediated Protein Degradation
Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[5][6]
-
Cell Lines: U2OS or SW480 cells are suitable for assessing BRD4 degradation.[4]
-
Procedure:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the GID4-based PROTAC for a specified duration (e.g., 18-24 hours). A vehicle control (e.g., DMSO) is included.
-
Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-BRD4). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.
-
The membrane is washed with TBST and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ).
-
The target protein band intensity is normalized to the loading control.
-
The percentage of degradation is calculated relative to the vehicle-treated control.
-
DC50 and Dmax values are determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
-
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Structural Showdown: GID4 in Complex with Diverse Ligands
A comprehensive guide to the structural and binding characteristics of the E3 ligase substrate receptor GID4 when engaged with various molecular partners. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of GID4-ligand interactions, supported by quantitative data and detailed experimental methodologies.
The human Glucose-induced degradation protein 4 (GID4), a key component of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, plays a crucial role in protein degradation by recognizing substrates destined for ubiquitination.[1] As a substrate receptor, GID4 identifies proteins bearing specific N-terminal degrons, particularly those with a proline residue (Pro/N-degrons), marking them for destruction by the proteasome.[2][3][4] This mechanism has garnered significant interest in the field of targeted protein degradation (TPD), where GID4 is being explored as a potential E3 ligase to be hijacked by proteolysis-targeting chimeras (PROTACs) for the degradation of disease-causing proteins.[5][6]
This guide delves into the structural nuances of GID4 when bound to a variety of ligands, from peptide substrates to small molecule inhibitors. By presenting crystallographic data, binding affinities, and the experimental protocols used to determine them, we offer a valuable resource for understanding the molecular basis of GID4's substrate recognition and for the rational design of novel GID4-targeting therapeutics.
Quantitative Comparison of GID4-Ligand Interactions
The following tables summarize the structural and binding affinity data for GID4 in complex with a selection of peptide and small molecule ligands. The data highlights the diversity of molecules that can be accommodated within the GID4 binding pocket and provides a quantitative basis for comparing their interactions.
| PDB ID | Ligand Type | Ligand/Peptide Sequence | Resolution (Å) | Binding Affinity (Kd) | Binding Affinity (IC50) | Experimental Method(s) |
| 6CD9 [2] | Peptide | Pro-Gly-Leu-Trp | 1.55 | - | - | X-ray Crystallography |
| 7Q4Y [3] | Peptide | Gly/N-peptide | 3.08 | - | - | X-ray Crystallography |
| 7U3E [5][7] | Small Molecule | Compound 1 | - | - | - | X-ray Crystallography, NMR |
| 7U3F [5] | Small Molecule | Compound 4 | - | - | - | X-ray Crystallography, NMR |
| 7U3H [5] | Small Molecule | Compound 7 | - | - | - | X-ray Crystallography, NMR |
| - | Small Molecule | Compound 16 | - | < 110 µM | 148.5 µM | FP Competition Assay |
| - | Small Molecule | Compound 67 | - | 17 µM | 18.9 µM | ITC, FP Competition Assay |
| - | Small Molecule | Compound 88 | - | 5.6 µM | - | DEL Screen |
| - | Chemical Probe | PFI-7 | - | 0.5 µM | 2.5 µM | SPR, NanoBRET |
Experimental Protocols
The determination of the structural and binding data presented above relies on a suite of biophysical and structural biology techniques. Below are detailed methodologies for the key experiments cited.
X-ray Crystallography
High-resolution structural information of GID4-ligand complexes is primarily obtained through X-ray crystallography.[5][8]
-
Protein Expression and Purification: Human GID4 (typically residues 124-289) is expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Crystallization: The purified GID4 protein is concentrated and mixed with the ligand of interest. Crystallization screening is performed using various buffer conditions, precipitants, and temperatures to obtain protein crystals.
-
Data Collection and Structure Determination: The crystals are cryo-cooled and subjected to X-ray diffraction. The resulting diffraction patterns are processed to generate an electron density map, into which the atomic model of the GID4-ligand complex is built and refined.[5]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of binding thermodynamics, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9][10]
-
Sample Preparation: Both the GID4 protein and the ligand are extensively dialyzed against the same buffer to minimize buffer mismatch artifacts.[11] The concentrations of both protein and ligand are accurately determined.
-
ITC Experiment: A solution of the ligand is titrated into a solution of GID4 in the ITC sample cell at a constant temperature.[12] The heat released or absorbed during the binding event is measured after each injection.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.[12]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[13][14]
-
Chip Preparation: The GID4 protein is immobilized on the surface of a sensor chip.
-
Binding Measurement: A solution containing the ligand (analyte) is flowed over the chip surface. The binding of the ligand to the immobilized GID4 causes a change in the refractive index at the sensor surface, which is detected as a response.
-
Kinetic and Affinity Analysis: The association and dissociation rates of the ligand are monitored over time to generate a sensorgram.[15] This data is then analyzed to determine the binding affinity (Kd) and kinetic constants (kon and koff).
Fluorescence Polarization (FP) Competition Assay
FP assays are used to determine the binding affinity of unlabeled ligands by measuring their ability to displace a fluorescently labeled probe from the protein of interest.[16][17]
-
Assay Setup: A fixed concentration of GID4 and a fluorescently labeled peptide probe (tracer) with known affinity for GID4 are incubated together.
-
Competition: A serial dilution of the unlabeled test compound is added to the GID4-tracer mixture.
-
Measurement and Analysis: The fluorescence polarization of the sample is measured. As the unlabeled compound displaces the fluorescent probe from GID4, the rotational motion of the probe increases, leading to a decrease in fluorescence polarization. The IC50 value is determined by plotting the change in polarization against the concentration of the test compound.[16]
Visualizing GID4's Role and Structural Interrogation
To better understand the biological context of GID4 and the experimental approaches to its study, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Figure 1. The Pro/N-end rule pathway mediated by the GID4-containing CTLH complex.
Figure 2. A generalized experimental workflow for characterizing GID4-ligand interactions.
Figure 3. Logical flow for the structural comparison of GID4 bound to different ligands.
References
- 1. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway | Semantic Scholar [semanticscholar.org]
- 3. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 9. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Navigating the Safe Disposal of GID4 Ligand 3: A Comprehensive Guide
For researchers and drug development professionals, the proper handling and disposal of novel chemical entities like GID4 Ligand 3 are paramount to ensuring laboratory safety and environmental compliance. While specific safety data sheets and disposal procedures for a compound precisely designated "this compound" are not publicly available, this guide provides essential, best-practice procedures for the safe disposal of research-grade small molecule compounds of a similar nature. The following protocols are based on established laboratory safety principles and should be adapted in accordance with your institution's specific guidelines and any available Safety Data Sheet (SDS) for the particular GID4 ligand in use.
Chemical and Physical Properties (Illustrative)
Since no specific data for "this compound" is available, the following table presents a hypothetical but representative set of properties for a research-grade small molecule inhibitor. Researchers must consult the specific SDS for the compound they are using.
| Property | Value | Notes |
| Molecular Formula | C₂₅H₂₈N₄O₃S | Representative of a complex organic molecule, typical for targeted protein degradation research. |
| Molecular Weight | 468.58 g/mol | Important for calculating concentrations and waste quantities. |
| Appearance | White to off-white solid | The physical state at room temperature. |
| Solubility | Soluble in DMSO, Methanol | Insoluble in water. This dictates the choice of solvent for dissolution and cleaning. |
| Storage Temperature | -20°C | Recommended for maintaining chemical stability and preventing degradation. |
| Hazard Class | (Not Established) | Assume the compound is hazardous in the absence of specific data. Handle with appropriate care. |
| Personal Protective Equipment (PPE) | Lab coat, gloves, eye protection | Standard PPE for handling chemical compounds. |
Standard Operating Procedure for Disposal
The disposal of this compound, like any other potent small molecule, must be conducted with precision and adherence to safety protocols to minimize exposure and environmental impact.
Step 1: Deactivation of the Compound
For many organic compounds, chemical deactivation is a critical first step. The appropriate method depends on the compound's reactivity. A common approach for non-reactive small molecules involves treatment with a chemical agent that renders them non-hazardous. Always perform deactivation procedures in a certified chemical fume hood.
-
For Amine-Containing Compounds: Treatment with a solution of sodium nitrite (B80452) followed by a reducing agent like sodium thiosulfate (B1220275) can be effective.
-
For General Organic Compounds: Oxidation using a strong oxidizing agent such as potassium permanganate (B83412) or bleach can be employed, followed by neutralization.
It is crucial to consult chemical compatibility charts and the compound's specific SDS to select an appropriate deactivation method.
Step 2: Segregation of Waste
Proper waste segregation is essential for safe and compliant disposal.
-
Solid Waste:
-
Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for "Hazardous Solid Chemical Waste."
-
Contaminated materials such as gloves, weigh boats, and pipette tips should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container for "Hazardous Liquid Chemical Waste."
-
The solvent (e.g., DMSO, Methanol) must be compatible with the waste container material.
-
Aqueous and non-aqueous waste streams should be segregated into their respective containers.
-
Step 3: Labeling and Storage of Waste
Accurate and clear labeling is a regulatory requirement.
-
All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO")
-
The approximate concentration and volume
-
The date of accumulation
-
The responsible researcher's name and contact information
-
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
Step 4: Arranging for Professional Disposal
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's procedures for requesting a waste pickup.
-
Do not pour any amount of this compound, in solid or solution form, down the drain.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
This comprehensive approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and protects the environment. Always default to the most stringent safety precautions in the absence of specific information.
Personal protective equipment for handling GID4 Ligand 3
Disclaimer: No specific Safety Data Sheet (SDS) for GID4 Ligand 3 is publicly available. This guide is based on general best practices for handling potent, novel research compounds and is intended to supplement a thorough, compound-specific risk assessment conducted by trained laboratory personnel.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines recommended personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
A risk assessment is mandatory before handling any new compound. The selection of PPE should be based on the potential hazards identified in the risk assessment, considering the quantity, physical form (solid or liquid), and the nature of the experimental procedure.[1][2][3]
Table 1: Recommended Personal Protective Equipment by Activity
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (especially powders) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a certified chemical fume hood.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemical-resistant gloves (e.g., nitrile).- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is critical to prevent exposure.[1][2] |
| Solution Preparation and Handling | - Certified chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduces the risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. Engineering controls are the primary line of defense.[1][4] |
| In Vitro / In Vivo Dosing and Experimental Use | - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves. | Focuses on preventing skin and eye contact. The specific procedure will dictate the level of containment required.[1] |
II. Operational Plan: A Step-by-Step Workflow
A systematic approach is essential when working with potent novel compounds. The following workflow outlines the key stages from receipt of the compound to its final disposal.[1]
Experimental Protocols:
-
Receipt and Inventory: Upon receipt, visually inspect the container for any damage. Log the compound into the laboratory's chemical inventory.
-
Review Safety Information and Risk Assessment: Before any handling, thoroughly review all available safety information and conduct a detailed risk assessment for the planned experiment.[5][6] This should be documented and approved by the laboratory supervisor.
-
Prepare Work Area: Ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surfaces and have a spill kit readily accessible.[2][4]
-
Don Appropriate PPE: Select and put on the appropriate PPE as determined by the risk assessment.[7][8]
-
Perform Experiment in Containment: All manipulations of this compound, especially of the solid form, should be performed within a certified chemical fume hood or other appropriate containment device to minimize exposure.[2]
-
Decontaminate: After the experiment, decontaminate all equipment and work surfaces with an appropriate solvent or cleaning agent.
-
Doff PPE Correctly: Remove PPE in a manner that avoids self-contamination.
-
Dispose of Waste: Dispose of all waste streams according to the established disposal plan.
III. Disposal Plan
Proper disposal of potent research compounds and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound and Associated Waste
| Waste Type | Disposal Procedure | Rationale |
| Unused this compound | - Collect in a clearly labeled, sealed, and compatible waste container.- Label as "Hazardous Waste" with the full chemical name.- Dispose of through the institution's hazardous waste management program. | Prevents the release of a potent compound into the environment. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.[1] | Minimizes handling of contaminated items and prevents accidental exposure. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully remove to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[1] | Assumes all disposable items that have come into contact with the compound are contaminated. |
| Contaminated Solvents | - Collect in a designated, compatible, and sealed waste container.- Segregate halogenated and non-halogenated solvents.- Label with the full names of all solvent components and "this compound". | Ensures proper handling and disposal by the hazardous waste management team.[9] |
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[10] Do not dispose of chemical waste down the drain unless explicitly permitted by your EHS department for specific, neutralized, and dilute solutions.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. ul.ie [ul.ie]
- 6. Risk Assessment - Health and Safety Authority [hsa.ie]
- 7. quora.com [quora.com]
- 8. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
